Ganoderic acid L
Description
Structure
3D Structure
Properties
IUPAC Name |
6-hydroxy-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-22,32,34-35,38H,8-14H2,1-7H3,(H,36,37)/t15?,17-,19-,20-,21-,22-,27-,28+,29?,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBILUATLYXZLI-OTORYQFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)CC(C)(C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)CC(C)([C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ganoderic Acid L: A Technical Guide on its Discovery, Isolation, and Putative Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ganoderic acid L is a lanostane-type triterpenoid (B12794562) first discovered in the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of its discovery, isolation, and physicochemical properties. While specific biological activity and signaling pathway data for this compound are limited in current scientific literature, this document extrapolates potential mechanisms of action based on the well-documented activities of other ganoderic acids. This guide also presents detailed experimental protocols for the general isolation and analysis of ganoderic acids, which can be adapted for this compound, alongside visualizations of key signaling pathways implicated in the bioactivity of this class of compounds.
Discovery and Initial Isolation
This compound was first reported in 1986 by Nishitoba, Sato, and Sakamura in the journal Agricultural and Biological Chemistry. It was isolated from the fruiting bodies of the fungus Ganoderma lucidum . This discovery was part of a broader effort to identify the bioactive terpenoid constituents of this medicinally important mushroom.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and quantification in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₆O₈ | [1] |
| Molecular Weight | 534.69 g/mol | [1] |
Experimental Protocols
While the precise protocol for the initial isolation of this compound is not detailed here, the following are established methodologies for the extraction and purification of ganoderic acids from Ganoderma species. These can serve as a robust starting point for researchers aiming to isolate this compound.
General Extraction of Crude Ganoderic Acids
This protocol outlines a common method for obtaining a crude extract rich in triterpenoids from Ganoderma lucidum.
Materials:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Procedure:
-
Macerate the powdered Ganoderma lucidum (1 kg) in 95% ethanol (10 L) at room temperature for 24-48 hours with occasional agitation.
-
Filter the extract to separate the solvent from the mushroom residue.
-
Repeat the extraction of the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude triterpenoid extract.
Purification of Individual Ganoderic Acids by Chromatography
Further purification of the crude extract is necessary to isolate individual ganoderic acids like this compound. This typically involves multiple chromatographic steps.
Materials:
-
Crude triterpenoid extract
-
Silica (B1680970) gel for column chromatography
-
Solvents for elution (e.g., chloroform, acetone, methanol (B129727) gradients)
-
High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)
-
C18 reverse-phase HPLC column
-
Water with 0.1% formic acid (or other modifiers)
Procedure:
-
Silica Gel Column Chromatography:
-
The crude extract is dissolved in a minimal amount of a non-polar solvent (e.g., chloroform) and loaded onto a silica gel column.
-
A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-acetone or chloroform-methanol gradient).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Preparative/Semi-Preparative HPLC:
-
Fractions enriched with the target ganoderic acid are further purified by reverse-phase HPLC.
-
A C18 column is commonly used with a mobile phase gradient of acetonitrile and acidified water.
-
The elution is monitored by a UV detector (typically around 252 nm for ganoderic acids).
-
Fractions corresponding to the desired peak are collected, and the solvent is evaporated to yield the purified ganoderic acid.
-
Biological Activity and Signaling Pathways (Predictive Framework)
While specific studies on the biological activities of this compound are scarce, the extensive research on other ganoderic acids provides a strong basis for predicting its potential therapeutic effects and mechanisms of action. The primary activities reported for this class of compounds are anti-inflammatory and anti-cancer, often mediated through the modulation of key signaling pathways.
Putative Anti-Inflammatory Activity
Ganoderic acids are known to inhibit inflammatory responses. This is often achieved by suppressing the production of pro-inflammatory mediators.
Key Signaling Pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many ganoderic acids have been shown to inhibit the activation of NF-κB, a master regulator of inflammation. This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade (including ERK, JNK, and p38) is another crucial pathway in inflammation. Several ganoderic acids have been reported to modulate MAPK signaling, thereby reducing the inflammatory response.
Putative Anti-Cancer Activity
Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of various ganoderic acids on different cancer cell lines.
Key Mechanisms and Signaling Pathways:
-
Induction of Apoptosis: A common mechanism of action for ganoderic acids is the induction of programmed cell death (apoptosis) in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[2]
-
Cell Cycle Arrest: Ganoderic acids have been shown to cause cell cycle arrest at different phases (e.g., G1 or G2/M), preventing cancer cell proliferation.
-
Inhibition of Metastasis: Some ganoderic acids can inhibit the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs).[2]
-
PI3K/Akt/mTOR Pathway: This is a critical survival pathway that is often dysregulated in cancer. Some ganoderic acids have been found to inhibit this pathway, leading to decreased cancer cell survival and proliferation.[3]
Future Directions
The discovery of this compound over three decades ago opened a new avenue for research into the therapeutic potential of Ganoderma lucidum. However, to fully realize its potential, further investigation is critically needed. Future research should focus on:
-
Definitive Biological Screening: A comprehensive screening of this compound for its anti-inflammatory, anti-cancer, and other biological activities.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of relevant diseases.
-
Structure-Activity Relationship Studies: Comparison of the activity of this compound with other ganoderic acids to understand how its unique structure influences its biological function.
Conclusion
This compound is a distinct triterpenoid from Ganoderma lucidum with potential for therapeutic applications. While direct evidence of its biological activity is currently lacking, the well-established anti-inflammatory and anti-cancer properties of other ganoderic acids provide a strong rationale for further investigation. The protocols and pathway diagrams presented in this guide offer a foundational framework for researchers to pursue the isolation, characterization, and biological evaluation of this compound, a promising natural product for drug discovery and development.
References
- 1. A Novel Approach to Enhancing Ganoderic Acid Production by Ganoderma lucidum Using Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
The Unveiling of Ganoderic Acid L: A Technical Guide to its Biosynthetic Pathway in Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids produced by the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among these, Ganoderic Acid L represents a compound of interest for its potential therapeutic applications. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, from the foundational mevalonate (B85504) pathway to the intricate tailoring reactions catalyzed by cytochrome P450 enzymes. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the metabolic and logical frameworks involved in its synthesis.
Introduction
Ganoderma lucidum, revered for centuries in traditional medicine, is a prolific source of bioactive secondary metabolites. The triterpenoids, particularly ganoderic acids, are among the most studied constituents due to their wide range of biological effects, including anti-tumor, anti-inflammatory, and hepatoprotective properties[1][2]. This compound, a specific member of this family, possesses a unique chemical structure that imparts distinct biological functions. Understanding its biosynthetic pathway is paramount for the targeted metabolic engineering of G. lucidum to enhance its production and for the potential heterologous biosynthesis in microbial hosts. This guide aims to provide a comprehensive technical overview of the current understanding of this compound biosynthesis.
The Core Biosynthetic Pathway: From Acetyl-CoA to Lanosterol (B1674476)
The biosynthesis of all ganoderic acids, including this compound, originates from the mevalonate (MVA) pathway, a fundamental route for isoprenoid biosynthesis in fungi[1][3]. This initial phase is responsible for the synthesis of the lanosterol backbone.
The key enzymatic steps in the MVA pathway leading to lanosterol are:
-
Acetyl-CoA to Acetoacetyl-CoA: Catalyzed by Acetyl-CoA C-acetyltransferase (AACT).
-
Acetoacetyl-CoA to HMG-CoA: Catalyzed by HMG-CoA synthase (HMGS).
-
HMG-CoA to Mevalonate: A rate-limiting step catalyzed by HMG-CoA reductase (HMGR).
-
Mevalonate to Mevalonate-5-phosphate: Catalyzed by Mevalonate kinase (MVK).
-
Mevalonate-5-phosphate to Mevalonate-5-pyrophosphate: Catalyzed by Phosphomevalonate kinase (PMK).
-
Mevalonate-5-pyrophosphate to Isopentenyl pyrophosphate (IPP): Catalyzed by Mevalonate pyrophosphate decarboxylase (MVD).
-
Isomerization of IPP to Dimethylallyl pyrophosphate (DMAPP): Catalyzed by IPP isomerase (IPPI).
-
IPP and DMAPP to Geranyl pyrophosphate (GPP): Catalyzed by Farnesyl pyrophosphate synthase (FPPS).
-
GPP and IPP to Farnesyl pyrophosphate (FPP): Also catalyzed by FPPS.
-
FPP to Squalene: A key branching point, catalyzed by Squalene synthase (SQS).
-
Squalene to 2,3-Oxidosqualene: Catalyzed by Squalene epoxidase (SE).
-
2,3-Oxidosqualene to Lanosterol: The final cyclization step, catalyzed by Lanosterol synthase (LS)[4].
dot
The Putative Biosynthetic Pathway of this compound
Following the synthesis of lanosterol, a series of oxidative modifications, including hydroxylations and carboxylations, are required to produce the diverse array of ganoderic acids. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs)[5][6]. While the complete biosynthetic pathway for this compound has not been fully elucidated, based on its chemical structure (3β,7β,15α-trihydroxy-11,23-dioxo-lanost-8-en-26-oic acid), a putative pathway can be proposed.
The key transformations from lanosterol to this compound likely involve:
-
Oxidation at C-3: Conversion of the 3-hydroxyl group to a ketone.
-
Hydroxylation at C-7, and C-15: Introduction of hydroxyl groups at these positions.
-
Oxidation at C-11 and C-23: Formation of ketone groups.
-
Oxidation at C-26: Conversion of the methyl group to a carboxylic acid.
Specific CYPs from G. lucidum, such as CYP5150L8 and CYP5139G1, have been identified to catalyze oxidations at the C-26 and C-28 positions of the lanosterol skeleton, respectively, to produce precursors for other ganoderic acids[7][8]. It is highly probable that a specific set of yet-to-be-fully-characterized CYPs are responsible for the precise modifications leading to this compound.
dot
Quantitative Data on Ganoderic Acid Biosynthesis
The production of ganoderic acids is influenced by various factors, including the genetic background of the G. lucidum strain, culture conditions, and the presence of elicitors. The following tables summarize key quantitative data related to ganoderic acid biosynthesis.
Table 1: Enhancement of Ganoderic Acid Production through Genetic Engineering
| Gene Overexpressed | Host | Fold Increase in Total Ganoderic Acids | Reference |
| Truncated HMGR | Ganoderma lucidum | ~2-fold | [1] |
| Farnesyl Diphosphate Synthase (FPS) | Ganoderma lucidum | - | |
| Squalene Synthase (SQS) | Ganoderma lucidum | - |
Table 2: Influence of Elicitors on Ganoderic Acid Production
| Elicitor | Concentration | Fold Increase in Total Ganoderic Acids | Reference |
| Salicylic Acid | - | - | [9] |
| Methyl Jasmonate | 50 µM | - | |
| Aspirin | - | 2.8-fold |
Table 3: Optimized Fermentation Parameters for Ganoderic Acid Production
| Parameter | Optimized Value | Reference |
| Sucrose | 39.6 g/L | |
| Peptone | 4.0 g/L | |
| Yeast Extract | 1.1 g/L | |
| Initial pH | 4.5 - 6.5 | |
| Temperature | ~28°C |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Fungal Strain and Culture Conditions
-
Strain: Ganoderma lucidum (e.g., ATCC 32471)
-
Maintenance Medium: Potato Dextrose Agar (PDA) at 28°C.
-
Liquid Seed Culture: Mycelial plugs are inoculated into a 250 mL flask containing 100 mL of Potato Dextrose Broth (PDB) and incubated at 28°C on a rotary shaker at 150 rpm for 5-7 days.
-
Production Culture: The seed culture is transferred to a production medium optimized for ganoderic acid synthesis (e.g., 39.6 g/L sucrose, 4.0 g/L peptone, 1.1 g/L yeast extract) and incubated under static conditions at 28°C for 15-20 days.
dot
Extraction and Quantification of this compound
-
Extraction:
-
Harvested mycelia are dried at 60°C and ground into a fine powder.
-
The powder is extracted with 95% ethanol (B145695) using ultrasonication or Soxhlet extraction[10].
-
The ethanol extract is filtered and concentrated under reduced pressure.
-
-
Quantification (HPLC-MS/MS):
-
Chromatographic System: A UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18)[11].
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid[11].
-
Detection: Electrospray ionization (ESI) in negative ion mode, with quantification in Multiple Reaction Monitoring (MRM) mode[11][12].
-
Standard: A purified this compound standard is used to generate a calibration curve for absolute quantification.
-
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Total RNA is extracted from mycelia using a suitable kit (e.g., TRIzol reagent) followed by DNase treatment.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase kit.
-
qRT-PCR:
-
Primers specific to the target genes (e.g., CYPs) and reference genes (e.g., actin, GAPDH) are designed.
-
The qRT-PCR reaction is performed using a SYBR Green-based master mix.
-
Relative gene expression is calculated using the 2-ΔΔCt method.
-
Heterologous Expression and Enzyme Assays of CYPs
-
Heterologous Expression:
-
The full-length cDNA of a candidate CYP gene is cloned into an appropriate expression vector (e.g., pYES2 for Saccharomyces cerevisiae).
-
The expression vector is transformed into a suitable host strain (e.g., S. cerevisiae WAT11).
-
The recombinant yeast is cultured, and protein expression is induced.
-
-
Enzyme Assay:
-
Microsomes containing the expressed CYP are prepared from the yeast cells.
-
The assay is performed in a reaction buffer containing the microsomal fraction, a potential substrate (e.g., a known ganoderic acid precursor), and an NADPH-regenerating system.
-
The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC-MS/MS to identify the converted product.
-
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Ganoderma lucidum is a complex process that begins with the well-established mevalonate pathway and culminates in a series of specific oxidative modifications of the lanosterol backbone. While the precise sequence of these latter steps and the specific enzymes involved are still under investigation, the information presented in this guide provides a robust framework for current understanding. Advances in genomics, transcriptomics, and metabolomics, coupled with powerful tools like CRISPR/Cas9 for targeted gene manipulation, will undoubtedly accelerate the complete elucidation of this pathway. This knowledge will be instrumental in developing high-yielding G. lucidum strains and engineering microbial cell factories for the sustainable production of this compound, thereby facilitating its further investigation and potential clinical application.
References
- 1. Enhancement of Ganoderic Acid Accumulation by Overexpression of an N-Terminally Truncated 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Gene in the Basidiomycete Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 5. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 9. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. ganoderma-market.com [ganoderma-market.com]
The Enigma of Ganoderic Acid L: An In-depth Guide to the Anti-Cancer Mechanisms of its Well-Studied Relatives
A Note to the Reader: Initial research for this technical guide on the specific mechanism of action of Ganoderic acid L in cancer cells has revealed a significant gap in the current scientific literature. While its existence as a triterpenoid (B12794562) isolated from Ganoderma lucidum is documented, there is a notable absence of in-depth studies detailing its specific anti-cancer activities, modulated signaling pathways, and cytotoxic properties.
Therefore, this guide will provide a comprehensive overview of the anti-cancer mechanisms of action for the most extensively researched ganoderic acids, such as Ganoderic Acid A, DM, and T. This information will serve as a valuable proxy for understanding the potential therapeutic actions of this class of compounds, including the lesser-studied this compound. One study noted that this compound exhibited potent enhancement of ConA-induced mice splenocyte proliferation in vitro, suggesting a potential role in immunomodulation.[1]
Core Anti-Cancer Mechanisms of Ganoderic Acids
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have demonstrated significant potential as anti-cancer agents.[2][3] Their multifaceted mechanism of action targets several key cellular processes involved in cancer progression, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis.
Induction of Apoptosis
A primary anti-cancer mechanism of ganoderic acids is the induction of programmed cell death, or apoptosis, in various cancer cell lines. This is often achieved through the intrinsic mitochondrial pathway.
-
Mitochondrial Pathway Activation: Ganoderic acids have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[2][3] This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[2][3]
-
Regulation of Bcl-2 Family Proteins: The pro-apoptotic activity of ganoderic acids is further regulated by their influence on the Bcl-2 family of proteins. Studies have shown an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins such as Bcl-2, shifting the cellular balance towards apoptosis.[2][3]
-
p53-Mediated Apoptosis: In some cancer cell lines, the tumor suppressor protein p53 plays a crucial role in ganoderic acid-induced apoptosis.[2]
Cell Cycle Arrest
Ganoderic acids can halt the proliferation of cancer cells by inducing cell cycle arrest at various checkpoints, primarily the G1 and G2/M phases.
-
G1 Phase Arrest: Several ganoderic acids, including Ganoderic Acid A and DM, have been observed to cause an accumulation of cells in the G1 phase of the cell cycle.[4][5] This is often associated with the downregulation of key G1 regulatory proteins such as cyclin D1 and cyclin-dependent kinases (CDKs) CDK2 and CDK6, and an upregulation of CDK inhibitors like p21.[4][5]
-
G2/M Phase Arrest: In other contexts, ganoderic acids can induce arrest at the G2/M checkpoint, preventing cells from entering mitosis.
Inhibition of Metastasis
The spread of cancer to distant organs, or metastasis, is a major cause of cancer-related mortality. Ganoderic acids have demonstrated the ability to interfere with multiple steps of the metastatic cascade.
-
Inhibition of Cell Invasion and Migration: Ganoderic acids can suppress the invasion and migration of cancer cells by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9.[2][6] These enzymes are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.
-
Modulation of Adhesion Molecules: Some ganoderic acids have been shown to affect cell adhesion properties, which is critical for both the detachment of cells from the primary tumor and their attachment at a secondary site.
Key Signaling Pathways Modulated by Ganoderic Acids
The diverse anti-cancer effects of ganoderic acids are a result of their ability to modulate multiple intracellular signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, cell survival, and proliferation, and its constitutive activation is common in many cancers. Ganoderic acids are potent inhibitors of this pathway. By preventing the nuclear translocation of NF-κB, they can downregulate the expression of its target genes, which include those involved in cell survival (e.g., Bcl-2), proliferation (e.g., cyclin D1), and metastasis (e.g., MMPs).[2]
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation. Ganoderic acids have been shown to inhibit this pathway at various levels.[7] By downregulating the phosphorylation of Akt and mTOR, they can suppress protein synthesis and cell growth, and promote apoptosis.[7]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases, plays a complex role in cancer. Ganoderic acids can modulate this pathway to exert their anti-cancer effects. For instance, they can inhibit the pro-proliferative ERK pathway while activating the pro-apoptotic JNK and p38 pathways.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cell proliferation, differentiation, and survival. Ganoderic Acid A has been shown to inhibit the JAK/STAT3 signaling pathway, leading to the downregulation of STAT3 target genes and subsequent induction of apoptosis in breast cancer cells.[8]
Quantitative Data on Ganoderic Acid Activity
The following tables summarize the in vitro cytotoxic activity of various ganoderic acids against different cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Ganoderic Acid | Cancer Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 | 24 | [5] |
| SMMC7721 (Hepatocellular Carcinoma) | 158.9 | 24 | [5] | |
| Ganoderic Acid T | HeLa (Cervical Cancer) | ~10 | 24 |
Detailed Experimental Protocols
This section provides an overview of the methodologies commonly employed in the cited research to evaluate the anti-cancer effects of ganoderic acids.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HepG2, SMMC7721, HeLa, MDA-MB-231) are obtained from certified cell banks.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.[5]
-
Ganoderic Acid Preparation: Purified ganoderic acid is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to the desired concentrations in the culture medium for experiments.[5]
Cell Viability and Cytotoxicity Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Cells are seeded in 96-well plates, treated with various concentrations of ganoderic acid for specific durations. MTT reagent is then added, and the resulting formazan (B1609692) crystals are dissolved in a solvent. The absorbance is measured using a microplate reader to determine the percentage of viable cells and calculate the IC50 value.[8]
-
CCK-8 Assay: Similar to the MTT assay, the Cell Counting Kit-8 (CCK-8) assay is another colorimetric method used to determine cell viability and proliferation.[5]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes).
-
Western Blot Analysis for Apoptosis-Related Proteins: This technique is used to detect the expression levels of key proteins involved in apoptosis, such as caspases (e.g., cleaved caspase-3), and Bcl-2 family members (e.g., Bax, Bcl-2).[5]
Cell Cycle Analysis
-
Flow Cytometry with Propidium Iodide (PI) Staining: Cells are fixed, permeabilized, and stained with PI, which intercalates with DNA. The DNA content of individual cells is then measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5]
Cell Migration and Invasion Assays
-
Wound Healing Assay: A "scratch" is made in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified, with and without ganoderic acid treatment.[6]
-
Transwell Invasion Assay: This assay uses a two-chamber system separated by a porous membrane coated with a basement membrane extract (e.g., Matrigel). Cancer cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that invade through the membrane and migrate to the lower chamber is quantified.[5]
Western Blot Analysis for Signaling Pathway Proteins
To investigate the effect of ganoderic acids on specific signaling pathways, the expression and phosphorylation status of key proteins within those pathways (e.g., NF-κB, Akt, ERK, STAT3) are analyzed by Western blotting using specific antibodies.[5]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by ganoderic acids and a typical experimental workflow.
Caption: Key signaling pathways modulated by Ganoderic Acids in cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. d-nb.info [d-nb.info]
- 3. worldscientific.com [worldscientific.com]
- 4. mdpi.com [mdpi.com]
- 5. GANODERIC ACID D, E, F, AND H AND LUCIDENIC ACID D, E, AND F, NEW TRITERPENOIDS FROM GANODERMA LUCIDUM [jstage.jst.go.jp]
- 6. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In Vitro Biological Activity of Ganoderic Acids: A Technical Guide with a Focus on Ganoderic Acid A
Disclaimer: While the query specified "Ganoderic acid L," a comprehensive literature search yielded insufficient specific data for this particular triterpenoid (B12794562) to construct an in-depth technical guide. Therefore, this guide focuses on the closely related and extensively studied Ganoderic Acid A (GAA) to provide a representative overview of the in vitro biological activities of this class of compounds. The methodologies and observed effects for GAA are likely comparable to those that would be investigated for this compound.
This technical guide provides a detailed overview of the in vitro biological activities of Ganoderic Acid A, a prominent triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anti-cancer Activity
Ganoderic Acid A has demonstrated significant anti-cancer properties in various cancer cell lines through mechanisms including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.
Cytotoxicity
GAA exhibits cytotoxic effects on a range of cancer cell lines in a dose- and time-dependent manner.[1]
Table 1: Cytotoxicity of Ganoderic Acid A (IC₅₀ values)
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µmol/L) | Reference |
| HepG2 | Hepatocellular Carcinoma | 24 | 187.6 | [1] |
| HepG2 | Hepatocellular Carcinoma | 48 | 203.5 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9 | [1] |
| SMMC7721 | Hepatocellular Carcinoma | 48 | 139.4 | [1] |
Induction of Apoptosis and Cell Cycle Arrest
Ganoderic Acid A has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1] In human hepatocellular carcinoma (HCC) cells, GAA treatment leads to cell cycle arrest at the G0/G1 phase.[1] This is accompanied by an increase in the expression of p21 and cleaved caspase-3, and a decrease in cyclin D1 expression.[1] The induction of apoptosis by GAA is also linked to the release of cytochrome c from the mitochondria into the cytosol and the activation of caspase-3 and -9.[1]
Enzyme Inhibition
Ganoderic Acid A has been identified as an inhibitor of several cytochrome P450 (CYP) enzymes, suggesting a potential for drug-drug interactions.[2][3]
Inhibition of Cytochrome P450 Enzymes
In vitro studies using human liver microsomes have shown that GAA selectively inhibits CYP3A4, CYP2D6, and CYP2E1 in a concentration-dependent manner.[2][3]
Table 2: Inhibition of Cytochrome P450 Isoforms by Ganoderic Acid A
| Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | Reference |
| CYP3A4 | 15.05 | Non-competitive | 7.16 | [2][3] |
| CYP2D6 | 21.83 | Competitive | 10.07 | [2][3] |
| CYP2E1 | 28.35 | Competitive | 13.45 | [2][3] |
Furthermore, the inhibition of CYP3A4 by GAA was found to be time-dependent.[2]
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to screen the biological activity of Ganoderic Acid A.
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of Ganoderic Acid A on the viability and proliferation of cancer cells.[1]
-
Cell Seeding: Plate cancer cells (e.g., HepG2, SMMC7721) in a 96-well plate at a density of 6,000 cells per well and culture until they reach approximately 80% confluence.
-
Compound Treatment: Treat the cells with varying concentrations of Ganoderic Acid A (e.g., 50, 100, 150, 200, 250, and 300 µmol/l) for specified time periods (e.g., 24, 48, and 72 hours). A control group treated with DMSO should be included.[1]
-
CCK-8 Reagent Addition: Following the treatment period, add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Absorbance Measurement: Measure the optical density (OD) at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value is determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of Ganoderic Acid A on the cell cycle distribution of cancer cells.[1]
-
Cell Treatment: Treat cancer cells with an effective concentration of Ganoderic Acid A (e.g., 100 µmol/l for HepG2, 75 µmol/l for SMMC7721) for 48 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in 70% ethanol (B145695) overnight at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined using appropriate software.
In Vitro Cytochrome P450 Inhibition Assay
This protocol describes the method to assess the inhibitory effect of Ganoderic Acid A on various CYP isoforms in human liver microsomes (HLMs).[2][3]
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLMs, a specific probe substrate for the CYP isoform of interest, and varying concentrations of Ganoderic Acid A in a phosphate (B84403) buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 3 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding an NADPH-generating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time, depending on the CYP isoform being assayed.
-
Reaction Termination: Stop the reaction by adding a suitable solvent like acetonitrile, which may also contain an internal standard.
-
Sample Processing: Centrifuge the mixture to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the formation of the metabolite from the probe substrate.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Further kinetic studies can be performed to determine the type of inhibition and the Kᵢ value.
Signaling Pathways
Ganoderic Acid A exerts its anti-cancer effects by modulating several key signaling pathways.
p53 Signaling Pathway
Some studies suggest that ganoderic acids may interact with the p53 signaling pathway.[4] For instance, derivatives of GAA have been shown to induce apoptosis by regulating this pathway, potentially by inhibiting the interaction between MDM2 and p53.[4]
References
- 1. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Preliminary Cytotoxicity of Ganoderic Acid L on Normal vs. Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their potential as anticancer agents.[1] These compounds have been shown to exhibit a range of antitumor activities, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis in various cancer cell lines.[2][3] A crucial aspect of their therapeutic potential lies in their selective cytotoxicity, demonstrating higher potency against cancer cells while exhibiting lower toxicity towards normal, healthy cells.[2][4][5]
Data Presentation: Cytotoxicity of Ganoderic Acids
The following tables summarize the cytotoxic effects of various ganoderic acids on a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Ganoderic Acid A (GA-A) on Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µmol/L) |
| HepG2 | Hepatocellular Carcinoma | 24 | 187.6[3] |
| 48 | 203.5[3] | ||
| SMMC7721 | Hepatocellular Carcinoma | 24 | 158.9[3] |
| 48 | 139.4[3] | ||
| Bel7402 | Hepatocellular Carcinoma | - | 7.25[1] |
| SGC7901 | Gastric Cancer | - | 7.25[1] |
Table 2: Cytotoxicity of Ganoderic Acid C1 (GA-C1) on Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 75.8[6] |
| HepG2 | Hepatocellular Carcinoma | 48 | 92.3[6] |
| SMMC7721 | Hepatocellular Carcinoma | 48 | 85.1[6] |
| MDA-MB-231 | Breast Cancer | 48 | 110.5[6] |
Table 3: Cytotoxicity of Other Ganoderic Acids on Various Cancer Cell Lines
| Ganoderic Acid | Cell Line | Cancer Type | ED50 (µg/mL) |
| Ganoderic Acid L | HL-60 | Acute Promyelocytic Leukemia | ≥26[7] |
| U937 | Histiocytic Lymphoma | ≥63[7] | |
| K562 | Chronic Myelogenous Leukemia | ≥50[7] | |
| Blin-1 | B-cell Lymphoma | ≥38[7] | |
| Nalm-6 | B-cell Precursor Leukemia | ≥30[7] | |
| RPMI8226 | Multiple Myeloma | ≥40[7] |
Note: ED50 (Effective Dose 50%) is the concentration of a drug that produces a therapeutic effect in 50% of the population that takes it. In this context, it is used to indicate cytotoxic effects.
While comprehensive data for normal cell lines is limited, studies consistently report that ganoderic acids are less toxic to them. For instance, Ganoderic acid T was found to be less toxic to normal human cell lines in a comparative study.[8] Similarly, a derivative of Ganoderic acid T showed less cytotoxicity to the non-tumorous MCF-10A cell line.[4] Ganoderic acid DM has also been noted for its ability to induce cell death in cancer cells with minimal toxicity to normal bystander cells.[5]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the cytotoxicity and mechanism of action of ganoderic acids.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
Cancer and normal cell lines
-
This compound (or other ganoderic acids)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Double Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.
-
Materials:
-
Cells treated with this compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Cell Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the cytotoxic effects of this compound.
Signaling Pathway of Ganoderic Acid-Induced Apoptosis
Ganoderic acids primarily induce apoptosis through the intrinsic, or mitochondrial, pathway. The following diagram illustrates the key steps in this signaling cascade.
Conclusion
The available scientific literature strongly suggests that ganoderic acids, as a class of compounds, exhibit promising and selective cytotoxic effects against a variety of cancer cell lines while sparing normal cells. The primary mechanism of this anticancer activity is the induction of apoptosis through the intrinsic mitochondrial pathway, often accompanied by cell cycle arrest. Although specific comparative cytotoxicity data for this compound on normal versus cancer cell lines is currently limited, the established profiles of other ganoderic acids provide a solid foundation for its investigation as a potential therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct further studies to elucidate the specific cytotoxic profile and mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. benchchem.com [benchchem.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
Ganoderic Acid L: A Technical Guide to Its Natural Sources, Biosynthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acid L is a lanostane-type triterpenoid (B12794562) found in fungi of the Ganoderma genus, which have a long history of use in traditional medicine, particularly in East Asia.[1] These fungi, commonly known as Reishi or Lingzhi, are recognized for their diverse array of secondary metabolites, with ganoderic acids being a prominent class of bioactive compounds. This technical guide provides an in-depth overview of the natural sources of this compound, the variability in its presence, the biosynthetic pathways leading to its formation, and detailed experimental protocols for its extraction and analysis. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of natural products for pharmaceutical applications.
Natural Sources and Variability of this compound
This compound is primarily isolated from the fruiting bodies of various Ganoderma species. While its presence has been confirmed in several species, quantitative data on its concentration and variability are limited in the current scientific literature. The production of ganoderic acids, in general, is known to be influenced by the fungal species and strain, the growth stage (mycelium, primordium, or fruiting body), and the cultivation conditions.
Table 1: Documented Natural Sources of this compound
| Ganoderma Species | Part of Fungus | Reference |
| Ganoderma lucidum | Fruiting Body | [2][3] |
| Ganoderma neo-japonicum | Fruiting Body |
Biosynthesis of Ganoderic Acids
The biosynthesis of ganoderic acids, including this compound, follows the mevalonate (B85504) (MVA) pathway, a common route for the production of terpenes and steroids in fungi. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the triterpenoid backbone, lanosterol (B1674476). Subsequent modifications of the lanosterol skeleton through oxidation, reduction, and other enzymatic transformations lead to the vast diversity of ganoderic acids.
Experimental Protocols
The following sections detail the methodologies for the extraction and quantification of ganoderic acids, which can be applied to the study of this compound.
Extraction of Ganoderic Acids from Ganoderma
This protocol describes a general method for the extraction of triterpenoids, including ganoderic acids, from the fruiting bodies of Ganoderma.
Materials:
-
Dried and powdered Ganoderma fruiting bodies
-
Methanol (B129727) or Ethanol (B145695) (95%)
-
Chloroform
-
Ethyl acetate (B1210297)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Rotary evaporator
-
Ultrasonic bath
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Centrifuge
Procedure:
-
Grinding: Dry the Ganoderma fruiting bodies at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 80-100 mesh).
-
Solvent Extraction:
-
Suspend the powdered Ganoderma (e.g., 10 g) in a suitable solvent such as 95% ethanol or methanol (e.g., 200 mL).
-
Perform extraction using an ultrasonic bath for 30-60 minutes at room temperature.
-
Alternatively, perform maceration by stirring the mixture for 24-48 hours at room temperature.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Liquid-Liquid Partitioning (for purification):
-
Dissolve the crude extract in distilled water and extract with an equal volume of ethyl acetate.
-
Collect the ethyl acetate layer and extract it three times with an equal volume of saturated sodium bicarbonate solution.
-
Adjust the pH of the sodium bicarbonate extract to 2-3 with HCl.
-
Extract the acidified aqueous layer with an equal volume of ethyl acetate.
-
Wash the final ethyl acetate layer with distilled water.
-
Concentrate the purified ethyl acetate extract to dryness to yield the total ganoderic acids.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the separation and quantification of ganoderic acids. Specific parameters may need to be optimized for this compound.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
This compound standard (if available).
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Formic acid or phosphoric acid.
-
Methanol for sample and standard preparation.
-
Syringe filters (0.45 µm).
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient can be optimized, for example, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B over 30-60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to its quantification.
Conclusion
This compound is a constituent of the medicinally important Ganoderma species. While its presence is documented, there is a notable gap in the scientific literature regarding its quantitative variability. The biosynthetic pathway for ganoderic acids is well-established, providing a foundation for metabolic engineering efforts to enhance the production of specific triterpenoids. The experimental protocols outlined in this guide offer a starting point for researchers to extract, purify, and quantify this compound, which is crucial for quality control, pharmacological studies, and the development of new therapeutic agents. Further research is warranted to elucidate the specific biological activities of this compound and to develop robust analytical methods for its routine quantification in various Ganoderma products.
References
- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
Ganoderic Acid L: A Technical Guide on Physicochemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. Among these, Ganoderic acid L stands out as a compound of interest for further investigation. This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, along with detailed experimental protocols and an exploration of its interaction with key signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical parameters for this compound are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C30H46O8 | [1] |
| Molecular Weight | 533.31 g/mol | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa (Strongest Acidic) | 4.25 (Predicted) | |
| LogP | 2.25 (Predicted) |
Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability and route of administration. This compound, like many other triterpenoids, exhibits limited aqueous solubility.[2] A summary of its solubility in various solvents is provided below.
| Solvent | Solubility | Source |
| Water | 0.1 g/L (Predicted) | |
| DMSO | Soluble | [3] |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate (B1210297) | Soluble | [3] |
| Acetone | Soluble | [3] |
Experimental Protocols
Accurate determination of physicochemical properties and the isolation of pure compounds are reliant on robust experimental methodologies. The following sections detail standard protocols for the extraction, purification, and quantification of ganoderic acids, which are applicable to this compound.
Extraction and Isolation of Ganoderic Acids
The initial step in studying this compound involves its extraction and purification from the fruiting bodies of Ganoderma lucidum.
Methodology:
-
Sample Preparation: Dried and powdered fruiting bodies of Ganoderma lucidum are used as the starting material.
-
Solvent Extraction: The powdered material is typically extracted with an organic solvent such as ethanol (B145695) or methanol.[4] This can be performed at room temperature with agitation or under reflux to enhance extraction efficiency.
-
Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between ethyl acetate and water. The ganoderic acids, being moderately polar, will preferentially partition into the ethyl acetate layer.
-
Chromatographic Purification: The ethyl acetate fraction is further purified using chromatographic techniques.
-
Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate or chloroform/methanol mixtures.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using reversed-phase HPLC (RP-HPLC) with a C18 column.[5] A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small percentage of acid like acetic or formic acid to improve peak shape) is commonly employed.[5]
-
References
- 1. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:102607-24-9 | Manufacturer ChemFaces [chemfaces.com]
- 4. benchchem.com [benchchem.com]
- 5. lawdata.com.tw [lawdata.com.tw]
Methodological & Application
Application Notes and Protocols for Ganoderic Acid L Standard Solution Preparation in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from Ganoderma lucidum, are of significant interest for their potential therapeutic properties. Ganoderic acid L, a specific member of this family, requires precise and standardized solution preparation for accurate and reproducible in vitro experimental results. These application notes provide detailed protocols for the preparation of this compound standard solutions, along with relevant physicochemical data and diagrams of potential signaling pathways and experimental workflows.
Physicochemical Properties and Solubility
Proper preparation of a standard solution begins with an understanding of the compound's physical and chemical characteristics. While specific solubility data for this compound is limited, the general properties of ganoderic acids provide guidance.
Data Presentation: Quantitative Data Summary
| Property | Value | Source/Comment |
| Molecular Formula | C₃₀H₄₆O₈ | [1] |
| Molecular Weight | 534.69 g/mol | [1] |
| Appearance | Crystalline solid (typical for ganoderic acids) | General knowledge |
| Solubility (General for Ganoderic Acids) | ||
| Organic Solvents | Soluble in DMSO, ethanol, and methanol. | [2][3][4] |
| Aqueous Buffers | Sparingly soluble. | [2][5] |
| Storage (Powder) | -20°C for up to 3 years. | [1] |
| Storage (in Solvent) | -80°C for up to 1 year. | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 534.69 g/mol / 1000 For 1 mL of a 10 mM stock, 5.35 mg of this compound is required.
-
Weighing: Carefully weigh the calculated amount of this compound using an analytical balance in a fume hood.
-
Dissolution: Add the weighed this compound to a sterile vial. Add the desired volume of anhydrous DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C.
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol describes the dilution of the high-concentration stock solution to final working concentrations for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for the assay
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine Final Concentration: Decide on the final concentrations of this compound to be used in the assay (e.g., 1, 10, 50, 100 µM).
-
Serial Dilution: Perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is non-toxic to the cells (typically ≤ 0.5%).
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Application: Add the prepared working solutions to the cell cultures as per the specific assay protocol.
Mandatory Visualizations
Signaling Pathway Diagram
While the specific signaling pathways targeted by this compound are not yet fully elucidated, many ganoderic acids are known to modulate the NF-κB pathway, which is a key regulator of inflammation and cell survival.[6][7] The following diagram illustrates a potential mechanism of action.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Diagram
The following diagram outlines the workflow for preparing a this compound standard solution for use in in vitro assays.
Caption: Workflow for this compound standard solution preparation.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Anti-proliferative Effects of Ganoderic Acids
Introduction
Ganoderic acids, a class of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest in oncological research for their potential anti-cancer properties.[1][2][3] Various isoforms of ganoderic acid, such as Ganoderic acid A, T, and DM, have been shown to exhibit anti-proliferative effects in a range of cancer cell lines.[4][5][6] The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[3][7]
These application notes provide a comprehensive overview of the cell-based assay protocols to determine the anti-proliferative effects of Ganoderic acids. While specific quantitative data for Ganoderic acid L is limited in current literature, the methodologies described herein are applicable for its evaluation and are based on established protocols for other well-studied Ganoderic acids.
Data Presentation
The anti-proliferative activity of Ganoderic acids is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth or viability. Below are representative IC50 values for Ganoderic acid A in hepatocellular carcinoma cell lines.
Table 1: Anti-proliferative Activity of Ganoderic Acid A in Hepatocellular Carcinoma Cells [4]
| Cell Line | Treatment Time (hours) | IC50 (µmol/l) |
| HepG2 | 24 | 187.6 |
| 48 | 203.5 | |
| SMMC7721 | 24 | 158.9 |
| 48 | 139.4 |
Experimental Protocols
Detailed methodologies for key cell-based assays to evaluate the anti-proliferative effects of Ganoderic acids are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HepG2, SMMC7721, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other Ganoderic acid) stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Replace the treatment medium with fresh complete medium and incubate for 10-14 days, allowing colonies to form.
-
Wash the colonies twice with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing the anti-proliferative effects of this compound.
Signaling Pathway of Ganoderic Acid-Induced Apoptosis
Caption: Simplified signaling pathway of Ganoderic acid-induced mitochondria-mediated apoptosis.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic and pro-apoptotic effects of novel ganoderic acid derivatives on human cervical cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Evaluation of Ganoderic Acid L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties.[1] Among these, Ganoderic acid L stands out as a promising candidate for drug development due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[2][3] These application notes provide a comprehensive framework for the in vivo experimental design to evaluate the efficacy, safety, and mechanism of action of this compound in relevant animal models. The protocols outlined herein are based on established preclinical research methodologies and are intended to be adapted to specific research questions.
Preclinical In Vivo Models
The selection of an appropriate animal model is critical for obtaining meaningful and translatable data.[4] Based on the known biological activities of ganoderic acids, the following models are recommended for studying this compound.
Oncology Models
Ganoderic acids have demonstrated significant anti-tumor and anti-metastatic effects.[1][5] Syngeneic and xenograft tumor models are suitable for evaluating the anti-cancer efficacy of this compound.[5]
-
Xenograft Models: Human cancer cell lines (e.g., hepatocellular carcinoma cell lines like HepG2) can be implanted into immunodeficient mice (e.g., ICR-nu/nu mice).[6] This model is useful for assessing the direct anti-tumor effect of this compound on human cancers.
-
Syngeneic Models: Mouse cancer cell lines (e.g., Lewis Lung Carcinoma) are implanted into immunocompetent mice (e.g., C57BL/6).[5] This model is advantageous for studying the interplay between the compound, the tumor, and the host immune system.[1]
Inflammation Models
The anti-inflammatory properties of ganoderic acids suggest that this compound may be effective in models of inflammatory diseases.[7]
-
Lipopolysaccharide (LPS)-Induced Inflammation Model: This is a widely used model to study acute systemic inflammation.[5]
-
Collagen-Induced Arthritis (CIA) Model: For studying chronic inflammatory conditions like rheumatoid arthritis, the CIA model in DBA/1 mice is appropriate.[5]
Metabolic Disease Models
Recent studies have highlighted the potential of Ganoderma lucidum extracts in managing obesity and related metabolic disorders by modulating gut microbiota.[8][9]
-
High-Fat Diet (HFD)-Induced Obesity Model: This model in mice is suitable for investigating the effects of this compound on body weight, insulin (B600854) resistance, and gut microbiota composition.[8][9]
Data Presentation: Quantitative Summary
Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Pharmacokinetic Parameters of Representative Ganoderic Acids in Rats
| Ganoderic Acid | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) | Reference |
| Ganoderic Acid A | 100 | 358.73 | <0.61 | 954.73 | 10.38 - 17.97 | [10] |
| Ganoderic Acid A | 200 | 1378.20 | <0.61 | 3235.07 | 10.38 - 17.97 | [10] |
| Ganoderic Acid A | 400 | 3010.40 | <0.61 | 7197.24 | 10.38 - 17.97 | [10] |
| Ganoderic Acid H | Not Specified | 2509.9 | ~2 | 9844.5 | Not Reported | [11] |
Note: Data for this compound is not specifically available in the provided search results; this table presents data from related ganoderic acids to provide a comparative context for pharmacokinetic expectations. The oral bioavailability of ganoderic acids is generally considered low.[10]
Table 2: Efficacy of this compound in an Alcoholic Liver Injury Model
| Group | Dose (mg/kg) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) | Reference |
| Control | - | Normal Range | Normal Range | [3] |
| Model (Alcohol) | - | Significantly Elevated | Significantly Elevated | [3] |
| This compound (Low Dose) | 12 | Significantly Reduced vs. Model | Significantly Reduced vs. Model | [3] |
| This compound (High Dose) | 36 | Significantly Reduced vs. Model | Significantly Reduced vs. Model | [3] |
Experimental Protocols
Protocol 1: Subcutaneous Tumor Implantation (Xenograft/Syngeneic)
-
Cell Culture: Culture the selected cancer cells under sterile conditions to 80-90% confluency.
-
Cell Harvesting: Detach cells using trypsin, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.
-
Cell Suspension: Resuspend the cells in sterile PBS or an appropriate medium at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Implantation: Anesthetize the mouse. Inject the cell suspension subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitoring: Monitor the mice for tumor growth. Begin caliper measurements when tumors become palpable.[12]
Protocol 2: Tumor Growth Inhibition Study
-
Tumor Establishment: Implant tumor cells as described in Protocol 1. Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize the animals into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).
-
Treatment Initiation: Begin treatment with this compound or vehicle control according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Record the body weight of the animals regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[13]
Protocol 3: Pharmacokinetic (PK) Study
-
Animal Dosing: Administer a single dose of this compound to a cohort of non-tumor-bearing mice via the intended clinical route.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via retro-orbital or tail vein sampling.
-
Plasma Processing: Process the blood to obtain plasma and store it at -80°C until analysis.
-
Plasma Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).[14]
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[10]
Mandatory Visualizations
Mechanism of Action
Ganoderic acids exert their anti-cancer effects through a multi-pronged approach.[15] They are known to induce apoptosis (programmed cell death), inhibit metastasis (the spread of cancer), and cause cell cycle arrest.[1][15]
-
Induction of Apoptosis: Ganoderic acids can trigger the intrinsic, mitochondria-mediated apoptosis pathway.[15] This involves the upregulation of the tumor suppressor p53 and the pro-apoptotic protein Bax, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, such as caspase-3, which execute apoptosis.[1][15]
-
Inhibition of Metastasis: this compound and related compounds can suppress the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis.[1][6] This is often achieved through the inhibition of the NF-κB signaling pathway.[1]
-
Cell Cycle Arrest: Some ganoderic acids have been shown to induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation.[1][16]
The anti-inflammatory effects of ganoderic acids are also primarily mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response.[7] In the context of metabolic diseases, extracts of Ganoderma lucidum have been shown to modulate the gut microbiota, leading to a reduction in obesity and inflammation.[8]
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitory effects of ganoderma lucidum on tumorigenesis and metastasis of human hepatoma cells in cells and animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ganoderma lucidum reduces obesity in mice by modulating the composition of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Ganoderic Acid L in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant scientific interest for their potential therapeutic properties, particularly in oncology. Ganoderic acid L is one of the many identified derivatives being investigated for its biological activities. Proper dissolution and handling of this hydrophobic compound are critical for obtaining reliable and reproducible results in in vitro cell culture experiments. These application notes provide a comprehensive guide to dissolving this compound, preparing stable stock solutions, and its application in cell culture, along with insights into its potential mechanism of action.
Data Presentation: Solubility and Storage of Ganoderic Acids
| Parameter | Recommendation | Source(s) |
| Primary Solvents (for stock solution) | DMSO, Ethanol, Dimethylformamide (DMF), Chloroform, Dichloromethane, Acetone | [1][2][3] |
| Recommended Solvent for Cell Culture Stock | High-purity, anhydrous DMSO | [3][4][5] |
| Solubility in Organic Solvents | Approximately 30 mg/mL (for Ganoderic acid D in Ethanol, DMSO, DMF) | [2] |
| Aqueous Solubility | Sparingly soluble | [2][6] |
| Stock Solution Storage Temperature | -20°C or -80°C | [4][5] |
| Stock Solution Stability | ≥ 4 years at -20°C (for Ganoderic acid D); recommended to store for several months | [2][5] |
| Storage Conditions | Protect from light and repeated freeze-thaw cycles. | [4] |
| Working Solution Stability in Media | Degradation can occur over 24-72 hours. Prepare fresh for each experiment. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm the Solvent: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, briefly warm the tube to 37°C and sonicate in an ultrasonic bath for a few minutes.[1][5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[4]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[4][5]
Protocol 2: Preparation of Working Solution and Treatment of Cells
This protocol outlines the dilution of the this compound stock solution into cell culture medium and the subsequent treatment of cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium (with or without serum, as required by the experiment)
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Prepare Intermediate Dilutions (Optional but Recommended): To ensure accurate final concentrations and minimize DMSO concentration, it is good practice to perform serial dilutions. For example, dilute the stock solution 1:10 or 1:100 in pre-warmed complete cell culture medium.
-
Prepare Final Working Solution: Immediately before treating the cells, dilute the stock or intermediate solution to the final desired concentration in pre-warmed cell culture medium.[4] For example, to achieve a final concentration of 20 µM from a 20 mM stock, you would perform a 1:1000 dilution.
-
Vortex Gently: Gently vortex the final working solution to ensure homogeneity.[4]
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced cellular effects.[3][5]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the freshly prepared working solutions (including the vehicle control and a negative control with medium only).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for preparing and applying this compound in cell culture.
Signaling Pathway
Ganoderic acids have been shown to modulate several key signaling pathways involved in cancer progression. A frequently cited mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway, which plays a crucial role in inflammation, cell survival, and proliferation.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acid.
References
- 1. 11-Oxo-ganoderic acid DM | CAS:1408244-15-4 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ganoderic Acid L: Stability Testing and Proper Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the stability testing and proper storage conditions for Ganoderic acid L, a bioactive triterpenoid (B12794562) isolated from Ganoderma species. Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction
This compound is a member of the highly oxygenated lanostane-type triterpenoids derived from Ganoderma mushrooms, which are known for their wide range of pharmacological activities. The stability of this compound is a critical factor that can influence its biological activity in various assays. Factors such as temperature, pH, light, and solvent can impact its chemical integrity. These notes provide detailed protocols for assessing stability and ensuring proper storage.
Proper Storage Conditions
To maintain the purity and biological activity of this compound, it is imperative to adhere to appropriate storage conditions. Improper storage can lead to degradation, affecting experimental outcomes.
2.1. Solid Form
For long-term storage, this compound in its solid (powder) form should be stored at -20°C for up to 3 years.[1] The container should be tightly sealed and protected from light and moisture.
2.2. Stock Solutions
It is common practice to prepare concentrated stock solutions of this compound in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Preparation : Dissolve this compound powder in high-purity DMSO to create a concentrated stock solution (e.g., 10-50 mM).[2] Ensure complete dissolution, using sonication if necessary.
-
Aliquoting : To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes in light-protecting tubes.[3]
-
Storage : Store the aliquots at -80°C for up to one year or -20°C for shorter periods (up to 1 month).[1][2][4] Always protect the solutions from light.[2][4]
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Tightly sealed container, protect from light and moisture.[1] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles, use light-protecting tubes.[1][2] |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles, use light-protecting tubes.[2][4] |
Stability Testing Protocols
The stability of this compound can be assessed through long-term stability studies under recommended storage conditions and forced degradation studies under various stress conditions. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) are the recommended analytical methods for quantifying this compound and its degradation products.[5][6][7][8]
3.1. Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for conducting a stability study of this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic, Metabolomic, and Stability Assessment of Ganoderic Acid H Based Triterpenoid Enriched Fraction of Ganoderma lucidum P. Karst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
Application Notes: Hepatoprotective Effects of Ganoderic Acid L
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ganoderic acid L is a highly oxidized lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum[1][2]. For centuries, Ganoderma lucidum has been a cornerstone of traditional medicine in Asia for its wide array of therapeutic properties, including promoting longevity and treating various ailments like hepatitis[3][4]. Modern research has identified ganoderic acids, including this compound, as key bioactive constituents responsible for many of these effects[5]. These compounds have demonstrated significant pharmacological potential, including anti-inflammatory, antioxidant, and immunomodulatory activities. This document outlines the application of this compound in hepatoprotective research, summarizing key findings and providing detailed protocols for relevant experimental studies.
Mechanism of Action: this compound and related ganoderic acids exert their hepatoprotective effects through a multi-target mechanism. The primary modes of action include the mitigation of oxidative stress, suppression of inflammatory responses, and regulation of metabolic pathways.
-
Antioxidant Activity: Ganoderic acids significantly ameliorate oxidative stress induced by hepatotoxins like alcohol or α-amanitin[6][7][8]. They achieve this by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and lactate (B86563) dehydrogenase (LDH), while simultaneously enhancing the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) (GSH) levels[9][6][10].
-
Anti-inflammatory Effects: Chronic liver injury is often characterized by a persistent inflammatory state. Ganoderic acids have been shown to suppress the inflammatory cascade by regulating the mRNA levels of inflammation-related genes[6][11]. Studies on related compounds like Ganoderic acid A have shown a reduction in pro-inflammatory cytokines such as TNF-α and IL-6[8]. Some ganoderic acids may also exert their effects by down-regulating specific signaling pathways, such as the JAK2-STAT3 pathway, which is implicated in inflammatory responses and cell survival[12].
-
Metabolic Regulation: Ganoderic acids can regulate lipid and glucose metabolism, which is crucial in preventing conditions like non-alcoholic fatty liver disease (NAFLD) and alcohol-induced lipid accumulation[9][11]. They have been observed to inhibit the abnormal elevation of serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C)[6][10][13]. This is achieved by modulating the expression of key genes involved in fatty acid metabolism and biosynthesis[9][11].
Caption: Mechanism of this compound in liver protection.
Experimental Data
The hepatoprotective effects of ganoderic acids (GA) have been quantified in various preclinical models. The tables below summarize representative data from studies using GA-rich extracts or specific isolates like Ganoderic Acid A (GAA), which serve as a proxy for the potential effects of this compound.
Table 1: Effect of Ganoderic Acids on Serum Biochemical Markers in Alcohol-Induced Liver Injury Models
| Parameter | Model Group (Alcohol) | GA-Low Dose (12 mg/kg) | GA-High Dose (36 mg/kg) | Reference |
|---|---|---|---|---|
| ALT (U/L) | Significantly Increased vs. Control | Significant Decrease vs. Model | More Significant Decrease vs. Model | [14] |
| AST (U/L) | Significantly Increased vs. Control | Significant Decrease vs. Model | More Significant Decrease vs. Model | [14] |
| TG (mmol/L) | Significantly Increased vs. Control | Significant Decrease vs. Model | Significant Decrease vs. Model | [6][13] |
| TC (mmol/L) | Significantly Increased vs. Control | Significant Decrease vs. Model | Significant Decrease vs. Model | [6][13] |
| LDL-C (mmol/L) | Significantly Increased vs. Control | Significant Decrease vs. Model | Significant Decrease vs. Model | [6][13] |
(Note: Data is presented qualitatively based on significant changes reported in the literature. Low and high doses of a Ganoderic acid-rich extract were administered orally.)
Table 2: Effect of Ganoderic Acids on Hepatic Oxidative Stress Markers
| Parameter | Model Group (Toxin-Induced) | GA-Treated Group | Mechanism | Reference |
|---|---|---|---|---|
| MDA | Increased | Significantly Decreased | Reduction of lipid peroxidation | [9][6][10] |
| LDH | Increased | Significantly Decreased | Reduction of cell damage | [9][10] |
| SOD | Decreased | Significantly Increased | Enhancement of antioxidant defense | [9][6][10] |
| CAT | Decreased | Significantly Increased | Enhancement of H₂O₂ detoxification | [9][6][10] |
| GSH | Decreased | Significantly Increased | Replenishment of antioxidant reserve | [9][6][10] |
(Note: GA treatment consistently reverses the oxidative stress markers indicative of liver damage in various toxin-induced models.)
Experimental Protocols & Workflows
The following are detailed protocols for key experiments to assess the hepatoprotective activity of this compound.
Caption: General workflow for an in vivo hepatoprotection study.
Protocol 1: In Vivo Alcohol-Induced Liver Injury Model
This protocol describes the establishment of a murine model of alcoholic liver injury to evaluate the protective effects of this compound.
-
Animals: Use male Kunming or C57BL/6J mice (6-8 weeks old).
-
Acclimatization: Allow mice to adapt to laboratory conditions (24 ± 1°C, 55 ± 5% humidity, 12h light/dark cycle) for at least one week with free access to a standard chow diet and water[7].
-
Grouping: Randomly divide animals into four groups (n=8-10 per group):
-
Control Group: Gavaged with saline.
-
Model Group: Gavaged with 50% ethanol.
-
GA-L Low Dose Group: Gavaged with this compound (e.g., 12 mg/kg).
-
GA-L High Dose Group: Gavaged with this compound (e.g., 36 mg/kg).
-
-
Induction and Treatment:
-
For 6 weeks, administer this compound (suspended in distilled water) or saline to the respective groups via oral gavage once daily[7][13].
-
Four hours after the treatment gavage, administer 50% ethanol (v/v, 5 mL/kg body weight) or an equal volume of saline to the respective groups via oral gavage[13].
-
Monitor body weight weekly.
-
-
Sample Collection:
-
At the end of the 6-week period, fast all mice for 12 hours.
-
Euthanize mice and collect blood via cardiac puncture.
-
Immediately harvest the liver, rinse with ice-cold saline, blot dry, and weigh. A portion should be fixed in 10% formalin for histology, and the remainder snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis[13][15].
-
Protocol 2: Measurement of Serum ALT and AST
This protocol outlines the spectrophotometric measurement of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) from serum.
-
Serum Preparation: Allow collected blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the supernatant (serum)[16].
-
Assay Principle: Commercial assay kits are widely available and recommended. The principle involves the enzymatic reaction where ALT or AST catalyzes the transfer of an amino group, and the reaction rate is coupled to the oxidation of NADH to NAD+, which is measured by the decrease in absorbance at 340 nm[17][18].
-
Procedure (using a commercial kit):
-
Equilibrate reagents to room temperature.
-
Add serum samples and standards to a 96-well plate.
-
Add the reaction mixture provided in the kit to each well to start the reaction.
-
Incubate according to the manufacturer's instructions (e.g., at 37°C).
-
Measure the absorbance at 340 nm using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes)[17][18].
-
-
Calculation: Calculate the enzyme activity (U/L) based on the rate of absorbance change and the standard curve, following the kit's instructions.
Protocol 3: Measurement of Hepatic SOD and GSH-Px Activity
This protocol details the measurement of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) activity in liver tissue homogenates.
-
Tissue Homogenate Preparation:
-
Weigh a frozen liver tissue sample (~100 mg).
-
Homogenize the tissue in 9 volumes (w/v) of ice-cold homogenization buffer (e.g., 0.05 M potassium phosphate, 0.1 mM EDTA, pH 7.8 for SOD; or 50 mM Tris-HCl, 5 mM EDTA, 1 mM DTT, pH 7.5 for GSH-Px)[15].
-
Centrifuge the homogenate at 10,000-15,000 x g for 15-30 minutes at 4°C[15].
-
Collect the supernatant for the enzyme assays and determine its protein concentration using a BCA or Bradford assay.
-
-
SOD Activity Assay (Colorimetric):
-
Use a commercial kit based on the WST-1 or NBT method, which measures the inhibition of formazan (B1609692) dye formation by the SOD present in the sample[19][20].
-
Add standards and diluted tissue homogenate supernatant to a 96-well plate.
-
Add the enzyme working solution and substrate solution as per the kit's protocol.
-
Incubate for the recommended time (e.g., 20 minutes at 37°C)[20].
-
Measure absorbance at the specified wavelength (e.g., 450 nm)[20].
-
Calculate SOD activity (U/mg protein) based on the inhibition rate relative to a blank control.
-
-
GSH-Px Activity Assay (Colorimetric):
-
Use a commercial kit that measures GSH-Px activity indirectly through a coupled reaction with glutathione reductase (GR), where the oxidation of NADPH to NADP+ is monitored[15].
-
Add samples and standards to a 96-well plate.
-
Add the assay buffer, GR, and NADPH solution.
-
Initiate the reaction by adding the substrate (e.g., H₂O₂ or cumene (B47948) hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode[19].
-
Calculate GSH-Px activity (U/mg protein) from the rate of NADPH consumption.
-
Caption: Relationship between properties and outcomes of this compound.
References
- 1. Frontiers | Ganoderma lucidum: Current advancements of characteristic components and experimental progress in anti-liver fibrosis [frontiersin.org]
- 2. d-nb.info [d-nb.info]
- 3. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. worldscientific.com [worldscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Ganoderic acid A from Ganoderma lucidum protects against alcoholic liver injury through ameliorating the lipid metabolism and modulating the intestinal microbial composition - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Protective Effects of Ganoderic Acids from Ganoderma lucidum Fruiting Body on Alcoholic Liver Injury and Intestinal Microflora Disturbance in Mice with Excessive Alcohol Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Ganoderic acid A attenuated hepatic impairment by down-regulating the intracellular JAK2-STAT3 signaling pathway in induced mushroom poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ganoderic acids-rich ethanol extract from Ganoderma lucidum protects against alcoholic liver injury and modulates intestinal microbiota in mice with excessive alcohol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antioxidant Enzyme Activities in Hepatic Tissue from Children with Chronic Cholestatic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. addhealth.cpc.unc.edu [addhealth.cpc.unc.edu]
- 18. mdpi.com [mdpi.com]
- 19. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.bio-techne.com [resources.bio-techne.com]
Application Notes and Protocols for Investigating the Immunomodulatory Effects of Ganoderic and Lucidenic Acids from Ganoderma lucidum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderma lucidum, a mushroom with a long history in traditional medicine, is a rich source of bioactive triterpenoids, broadly classified into ganoderic acids (C30 lanostane (B1242432) triterpenoids) and lucidenic acids (C27 lanostane triterpenoids). While both classes of compounds are reputed for their pharmacological activities, including immunomodulation, the available scientific literature on the specific effects of Ganoderic acid L is currently limited. In contrast, more substantial evidence points towards the anti-inflammatory and immunomodulatory properties of Lucidenic acid L and its related compounds.
Therefore, these application notes will primarily focus on the investigation of the immunomodulatory effects of Lucidenic acid L as a representative triterpenoid (B12794562) from Ganoderma lucidum. The provided protocols and data summaries are based on existing research on lucidenic acids and aim to serve as a comprehensive guide for researchers interested in exploring their therapeutic potential.
Application Notes: Investigating the Immunomodulatory Properties of Lucidenic Acid L
Lucidenic acid L has been identified as a promising candidate for modulating immune responses, particularly in the context of inflammation.[1] Its primary mechanism of action appears to be the suppression of pro-inflammatory mediators.
Key Immunomodulatory Effects:
-
Anti-inflammatory Activity: Lucidenic acid L, as part of extracts, has been shown to attenuate the release of pro-inflammatory cytokines and nitric oxide in macrophages stimulated with lipopolysaccharide (LPS).[2] This suggests its potential in managing inflammatory conditions.
-
Modulation of Macrophage Function: Macrophages are key players in the innate immune response. Lucidenic acids can influence macrophage activation, thereby controlling the inflammatory cascade.
-
Inhibition of Key Signaling Pathways: The anti-inflammatory effects of lucidenic acids are linked to the inhibition of major inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3]
Potential Research Applications:
-
Investigation of novel anti-inflammatory therapeutics: Lucidenic acid L can be explored as a lead compound for the development of drugs targeting chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation.
-
Adjuvant therapy in cancer: By modulating the tumor microenvironment and potentially enhancing anti-tumor immunity, the immunomodulatory properties of lucidenic acids could be investigated for their synergistic effects with conventional cancer therapies.
-
Dermatological applications: The anti-inflammatory effects of lucidenic acids may be beneficial in topical formulations for inflammatory skin conditions.
Data Presentation: Quantitative Analysis of Lucidenic Acid Activity
Table 1: Inhibitory Concentration (IC50) and Inhibitory Dose (ID50) of Various Lucidenic Acids
| Compound | Assay | Cell Line/Model | IC50/ID50 | Reference |
| Lucidenic acid A | Anti-inflammatory (protein denaturation) | In vitro | 13 µg/mL | [4][5] |
| Lucidenic acid A | Ear skin inflammation (topical) | Mouse model | 0.07 mg/ear | [5] |
| Lucidenic acid D2 | Ear skin inflammation (topical) | Mouse model | 0.11 mg/ear | [5] |
| Lucidenic acid E2 | Ear skin inflammation (topical) | Mouse model | 0.11 mg/ear | [5] |
| Lucidenic acid P | Ear skin inflammation (topical) | Mouse model | 0.29 mg/ear | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the immunomodulatory effects of Lucidenic Acid L.
Protocol 1: In Vitro Macrophage Activation Assay
Objective: To determine the effect of Lucidenic Acid L on the production of pro-inflammatory mediators (Nitric Oxide, TNF-α, IL-6) by macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Lucidenic Acid L (dissolved in DMSO, final concentration of DMSO in culture should be <0.1%)
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM high glucose medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Griess Reagent for Nitric Oxide (NO) detection
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well for NO and cytokine analysis. For Western blot analysis (Protocol 3), seed cells in a 6-well plate at a density of 1 x 10^6 cells/well. Incubate at 37°C, 5% CO2 overnight.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of Lucidenic Acid L (e.g., 1, 5, 10, 25, 50 µM). Incubate for 2 hours. Include a vehicle control (DMSO).
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except for the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the supernatants for NO and cytokine analysis.
-
Nitric Oxide (NO) Assay:
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) should be prepared.
-
-
Cytokine Analysis (ELISA):
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: T Cell Proliferation Assay
Objective: To assess the effect of Lucidenic Acid L on T lymphocyte proliferation.
Materials:
-
Human or murine peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
Lucidenic Acid L
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as mitogens
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE) staining kit
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining: Isolate PBMCs or T cells. Label the cells with CFSE according to the manufacturer's protocol.
-
Cell Seeding: Seed 2 x 10^5 CFSE-labeled cells per well in a 96-well U-bottom plate.
-
Treatment and Stimulation: Add various concentrations of Lucidenic Acid L. Stimulate the cells with PHA (e.g., 5 µg/mL) or plate-bound anti-CD3/CD28 antibodies. Include unstimulated and stimulated controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the successive halving of CFSE intensity in daughter cells.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
Objective: To investigate the effect of Lucidenic Acid L on the activation of NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against: phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Densitometry analysis can be used to quantify the changes in protein phosphorylation.
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Lucidenic Acid L in Macrophages
Caption: Putative signaling pathway of Lucidenic Acid L's anti-inflammatory effects.
Experimental Workflow for In Vitro Immunomodulation Assay
Caption: General workflow for in vitro immunomodulatory screening.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Note: Identification of Ganoderic Acid L in Complex Mixtures by LC-MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in Ganoderma species, particularly Ganoderma lucidum. These compounds are known for a wide range of biological activities, making them of significant interest to researchers in pharmacology and drug development. Ganoderic acid L is one of these valuable compounds, and its identification and quantification in complex mixtures such as herbal extracts or biological matrices are crucial for quality control and pharmacological studies. This application note provides a detailed protocol for the identification of this compound using a liquid chromatography-mass spectrometry (LC-MS) method. The described method is based on established protocols for the analysis of other ganoderic acids and provides a robust starting point for method development and validation for this compound.
Principle
The method utilizes reversed-phase liquid chromatography for the separation of this compound from other components in a complex mixture. The identification and confirmation are achieved using mass spectrometry, which provides high sensitivity and selectivity. The mass spectrometer can be operated in full scan mode to determine the molecular weight of the analyte or in tandem mass spectrometry (MS/MS) mode to generate characteristic fragmentation patterns for structural confirmation.
Experimental
Materials and Reagents
-
This compound standard: (if available, otherwise a well-characterized Ganoderma extract can be used as a reference).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade.
-
Additives: Formic acid (FA) or Acetic acid (AA) - LC-MS grade.
-
Extraction Solvents: Ethanol (B145695) (95%), Chloroform, Ethyl acetate (B1210297).
-
Sample: Ganoderma lucidum fruiting body powder, extract, or other complex mixtures containing ganoderic acids.
Sample Preparation: Extraction of Ganoderic Acids from Ganoderma lucidum
A reliable extraction method is critical for the analysis of this compound in complex mixtures. The following protocol is a general guide for the extraction of triterpenoids from Ganoderma lucidum fruiting bodies[1][2][3]:
-
Grinding: Grind the dried fruiting bodies of Ganoderma lucidum into a fine powder (40-60 mesh) to increase the surface area for extraction[3].
-
Extraction:
-
Filtration and Concentration:
-
Filter the combined extracts through a suitable filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract[3].
-
-
Liquid-Liquid Partitioning (Optional for enrichment):
-
The crude extract can be further partitioned between ethyl acetate and water to enrich the triterpenoid (B12794562) fraction.
-
-
Final Sample Preparation:
-
Dissolve a known amount of the dried extract in methanol.
-
Filter the solution through a 0.22 µm syringe filter before LC-MS analysis.
-
LC-MS Method
The following are typical starting conditions for the LC-MS analysis of ganoderic acids. Method optimization, particularly the gradient profile, may be required for optimal separation of this compound from isomeric compounds.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 or 4.6 mm ID, sub-2 µm or 5 µm particle size)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 5-95% B over 30-60 minutes. |
| Flow Rate | 0.5 - 1.0 mL/min for a 4.6 mm ID column[2] |
| Column Temperature | 30-40 °C[2] |
| Injection Volume | 5-20 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2]. ESI is often preferred for its sensitivity. |
| Polarity | Negative ion mode is generally preferred for ganoderic acids as it provides a strong signal for the deprotonated molecule [M-H]⁻[2]. Positive ion mode ([M+H]⁺) can also be evaluated. |
| Scan Mode | Full Scan: To identify the precursor ion of this compound. Product Ion Scan (MS/MS): To obtain fragmentation patterns for structural confirmation. Multiple Reaction Monitoring (MRM) / Selected Reaction Monitoring (SRM): For quantitative analysis, using specific precursor-to-product ion transitions. |
| Capillary Voltage | 3000-4500 V |
| Gas Flow (Nebulizer) | Instrument-dependent, typically 10-15 L/min |
| Gas Temperature | 300-350 °C |
Data Analysis
-
Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with that of a reference standard (if available). In the absence of a standard, tentative identification can be made based on the accurate mass measurement of the molecular ion and its characteristic fragmentation pattern. Common neutral losses for ganoderic acids include H₂O (18 Da) and CO₂ (44 Da)[2].
-
Quantification: For quantitative analysis, an MRM/SRM method is developed by selecting a specific precursor ion and one or more product ions. A calibration curve is constructed using a series of standard solutions of known concentrations.
Experimental Workflow
Caption: Workflow for the LC-MS identification of this compound.
Potential Signaling Pathways Modulated by Ganoderic Acids
While the specific signaling pathways modulated by this compound are not yet fully elucidated, other ganoderic acids have been shown to interact with key cellular signaling cascades involved in inflammation and cancer. These include the NF-κB, MAPK, and AP-1 pathways[5][6][7]. It is plausible that this compound may exert its biological effects through similar mechanisms.
Caption: Potential signaling pathways modulated by ganoderic acids.
Conclusion
The LC-MS method described provides a comprehensive framework for the identification and potential quantification of this compound in complex mixtures. The provided protocols for sample preparation, chromatography, and mass spectrometry serve as a strong foundation for researchers. Further method development and validation are recommended for specific applications. The exploration of the biological activities of this compound and its interaction with cellular signaling pathways represents a promising area for future research.
References
- 1. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ganoderma-market.com [ganoderma-market.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ganoderic acids suppress growth and angiogenesis by modulating the NF-κB signaling pathway in breast cancer cells. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Improving "Ganoderic acid L" yield from submerged fermentation of Ganoderma
This technical support center provides researchers, scientists, and drug development professionals with targeted solutions for improving Ganoderic acid L (GA-L) and other ganoderic acids (GAs) yield from the submerged fermentation of Ganoderma species, such as Ganoderma lucidum.
Troubleshooting Guide
This guide addresses common problems encountered during submerged fermentation experiments, offering potential causes and actionable solutions.
Q1: Mycelial growth is slow or has stopped entirely. What's wrong?
A1: Slow or stalled mycelial growth can stem from several factors related to the culture environment and media composition.
-
Suboptimal Temperature: Ganoderma lucidum typically thrives at approximately 28°C.[1][2] Significant deviations can impede growth. Verify that your incubator is calibrated and maintaining a consistent temperature.
-
Inappropriate Initial pH: The optimal initial pH for mycelial growth is generally between 4.5 and 6.5.[2][3] A medium that is too acidic or alkaline can inhibit growth. An initial pH of 6.5 has been shown to achieve maximum biomass.[3]
-
Nutrient Imbalance: An incorrect carbon-to-nitrogen (C/N) ratio can limit growth. Review your medium's composition. Complex nitrogen sources like peptone and yeast extract are commonly used, but high concentrations of peptone (>10 g/L) can be inhibitory.[4]
-
Inadequate Inoculum: The size and quality of the inoculum are crucial. Using a standardized mycelium-based inoculum is necessary as spore-based methods are impractical for macrofungi like Ganoderma.[4] An insufficient inoculum density can lead to a long lag phase.
Q2: Mycelial biomass is high, but the ganoderic acid yield is very low. How can I increase GA production?
A2: This is a frequent challenge, as the optimal conditions for vegetative growth and secondary metabolite production often differ. High biomass is a prerequisite, but specific strategies are needed to trigger GA biosynthesis.
-
Implement a Two-Stage Fermentation Strategy: This is a highly effective method.
-
Stage 1 (Growth Phase): Focus on rapidly achieving high mycelial biomass. Use optimal conditions for growth (e.g., dynamic/shaking culture).
-
Stage 2 (Production Phase): Shift conditions to induce stress and trigger secondary metabolism. This often involves changing from a shaking to a static culture, which can enhance GA production.[5][6]
-
-
Nutrient Limitation: Nitrogen limitation in the second stage can significantly improve GA yield.[5][7] After achieving sufficient biomass, transferring the mycelia to a medium with a lower nitrogen content can shift the metabolic focus from growth to GA production.
-
Optimize Carbon Source: While various sugars can be used, glucose concentrations around 40 g/L have been found to be optimal for GA production.[5][6] Using wort as a carbon source has also shown to be effective.[8]
-
Introduce Elicitors: Elicitors are compounds that induce a stress response, often leading to an increase in secondary metabolite production. Adding elicitors like methyl jasmonate, aspirin (B1665792), or salicylic (B10762653) acid during the fermentation process can significantly boost GA yields.[7][9][10] These compounds up-regulate key genes in the GA biosynthesis pathway.[7][9]
Q3: The ganoderic acid yield is inconsistent between batches. How can I improve reproducibility?
A3: Inconsistent yields often point to variability in process parameters.
-
Standardize Inoculum: Ensure your inoculum preparation is consistent in terms of age, mycelial density, and physiological state. Using a standardized solid or liquid seed protocol can reduce variability.[1][11]
-
Control Physical Parameters: Strictly control and monitor temperature, pH, agitation, and aeration rates. Rotary speeds of 120-180 rpm are common, but need to be optimized for your specific bioreactor and strain.[1][12]
-
Maintain Medium Consistency: Use high-quality reagents and ensure precise preparation of the fermentation medium for every batch.
Frequently Asked Questions (FAQs)
Q: What is the optimal carbon source for Ganoderic acid production?
A: While glucose is the most commonly used and studied carbon source, others like lactose (B1674315) and maltose (B56501) have also been investigated. Studies suggest that an optimal glucose concentration of around 40 g/L is effective for high GA yields.[5] One study identified wort as a superior carbon source to glucose for producing intracellular triterpenoids.[8]
Q: Which nitrogen sources are most effective?
A: A combination of complex organic nitrogen sources, such as peptone and yeast extract, is generally preferred over inorganic sources.[4][13] However, it's crucial to find the right balance, as nitrogen limitation is a key strategy to enhance GA production after an initial growth phase.[5][7] Yeast extract has been shown to be particularly effective for the production of intracellular triterpenoids.[8]
Q: What role do elicitors play, and which ones are effective?
A: Elicitors trigger defense and stress responses in the fungus, which often involves the up-regulation of secondary metabolite pathways, including ganoderic acid synthesis.[14]
-
Methyl Jasmonate and Aspirin: A synergistic effect has been observed, with optimal concentrations of 250 µM for methyl jasmonate and 4.4 mM for aspirin leading to a predicted GA production of 0.085 mg/mL.[7][9]
-
Salicylic Acid: Has been shown to increase GA content by up-regulating key biosynthetic genes.[10]
-
Fungal Elicitors: Polysaccharide elicitors from other fungi, such as Penicillium citrinum, have also been shown to enhance GA production significantly.[14]
Q: What is the main biosynthetic pathway for Ganoderic acids?
A: Ganoderic acids are triterpenoids synthesized via the mevalonate (B85504) (MVA) pathway.[15][16] The process begins with Acetyl-CoA and proceeds through key intermediates like HMG-CoA, mevalonate, and squalene, which is then cyclized to form lanosterol, the direct precursor to ganoderic acids.[16][17]
Data Summary Tables
Table 1: Effect of Carbon Source on Ganoderic Acid (GA) Production
| Carbon Source | Concentration (g/L) | Max GA Yield (mg/L) | Reference |
| Glucose | 40 | 568.58 (Total of 5 GAs) | [5] |
| Glucose (Fed-batch) | 30 + 10 | 500 (Total of 5 GAs) | [5] |
| Wort | 40 | 615.2 (Intracellular Triterpenoids) | [8] |
| Lactose | Not specified | Found to be effective for GA production | [4] |
Table 2: Effect of Nitrogen Source on Mycelial Biomass and Intracellular Triterpenoid (IT) Production
| Nitrogen Source | Concentration (g/L) | Max Biomass (g/100mL) | Max IT Production (mg/100mL) | Reference |
| Soybean Meal | 18 | 1.71 | - | [8] |
| Peptone | 5 | - | - | [4] |
| Yeast Extract | 18 | - | 60.34 | [8] |
Table 3: Impact of Elicitors on Ganoderic Acid (GA) Production
| Elicitor | Optimal Concentration | Resulting GA Yield | Reference |
| Methyl Jasmonate | 250 µM | 85 (mg/L) - Predicted, in synergy | [7][9] |
| Aspirin | 4.4 mM | 85 (mg/L) - Predicted, in synergy | [7][9] |
| Rifampin | 100 µM | 18.6 (mg/g) | [18] |
| Sodium Acetate | 4 mM | 28.63% increase over control | [16] |
Experimental Protocols
1. Protocol for Two-Stage Submerged Fermentation
This protocol is designed to maximize biomass in the first stage and induce ganoderic acid production in the second.
-
Inoculum Preparation:
-
Stage 1: Growth (Dynamic Culture)
-
Stage 2: GA Production (Static Culture)
-
Cease agitation to switch to a static culture. This change induces stress.
-
(Optional) At the start of this stage, add an elicitor (e.g., methyl jasmonate to a final concentration of 250 µM).
-
Continue incubation at 28°C for an additional 10-15 days. Total culture time can be up to 437 hours for maximal yield of specific GAs like GA-Me.[19]
-
Harvest mycelia for extraction.
-
2. Protocol for Extraction and Quantification of Ganoderic Acids
This protocol outlines a standard method for extracting GAs from mycelia and quantifying them using HPLC.
-
Extraction:
-
Harvest mycelia by filtration and dry them (e.g., freeze-drying or oven at 60°C).
-
Weigh the dried, powdered mycelia (e.g., 10 g).
-
Perform extraction using 95% ethanol (B145695) (e.g., 200 mL) at 80°C for 2 hours with stirring.[20] An alternative is ultrasonic extraction with chloroform (B151607) for 30 minutes.[20]
-
Filter the extract. Repeat the extraction process two more times on the mycelial residue to ensure complete recovery.[20]
-
Combine all filtrates and evaporate the solvent using a rotary evaporator under reduced pressure at 40-50°C to obtain the crude extract.[2][20]
-
-
Sample Preparation for HPLC:
-
Dissolve a known amount of the dried crude extract in HPLC-grade methanol.
-
Filter the solution through a 0.2 µm syringe filter before injection.[20]
-
-
HPLC Quantification:
-
Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).[20]
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Acetic Acid in water (B).[20]
-
Flow Rate: 0.8 mL/min.[20]
-
Detection Wavelength: 252 nm.[20]
-
Column Temperature: 30°C.[20]
-
Quantification: Prepare a calibration curve using a certified standard of the target Ganoderic acid (e.g., GA-L). Identify the peak in the sample chromatogram based on retention time and quantify using the calibration curve.[20]
-
Visualizations
Caption: Simplified Ganoderic Acid biosynthesis pathway via the Mevalonate (MVA) route.
Caption: General workflow for improving Ganoderic Acid yield.
Caption: Troubleshooting logic for diagnosing low Ganoderic Acid yield.
References
- 1. Optimization of submerged culture conditions involving a developed fine powder solid seed for exopolysaccharide production by the medicinal mushroom Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Optimization of Culture Condition for Ganoderic Acid Production in Ganoderma lucidum Liquid Static Culture and Design of a Suitable Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic Effect of Elicitors in Enhancement of Ganoderic Acid Production: Optimization and Gene Expression Studies | Applied Food Biotechnology [journals.sbmu.ac.ir]
- 8. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Hyperproduction of exopolysaccharides by submerged mycelial culture of Ganoderma lucidum using a solid seed grown in fine-powder of wheat bran and in vitro evaluation of the antioxidant activity of the exopolysaccharides produced - PMC [pmc.ncbi.nlm.nih.gov]
- 12. micronanoeducation.org [micronanoeducation.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | A methyltransferase LaeA regulates ganoderic acid biosynthesis in Ganoderma lingzhi [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Ganoderic Acid L Solubility Issues for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Ganoderic acid L in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a challenge?
A1: this compound is a bioactive triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum.[1] Like many other triterpenoids, its complex and lipophilic structure results in poor aqueous solubility. This inherent property can lead to precipitation in cell culture media or aqueous buffers, causing inaccurate dosing and compromising the reliability and reproducibility of bioassay results.[2]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most effective and commonly used solvent for creating high-concentration stock solutions of this compound and other related triterpenoids.[3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. For similar compounds like Ganoderic Acid D, solubilities of approximately 30 mg/mL in DMSO have been reported.[4]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This common issue, known as "precipitation upon dilution," occurs when the concentration of the poorly soluble compound exceeds its solubility limit in the final aqueous solution. Here are several troubleshooting steps:
-
Stepwise Dilution: Perform serial dilutions instead of a single large dilution. This can help maintain the compound in solution.[5]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.5%).[5]
-
Sonication: Briefly sonicate the diluted solution to aid in dissolution.[3][5]
-
Warming: Gently warm the solution to 37°C to improve solubility before adding it to your cells.[3]
-
Advanced Formulation: For persistent issues, consider advanced formulation strategies such as cyclodextrin (B1172386) inclusion complexes or nanoformulations.[3][6]
Q4: How should I store stock solutions of this compound?
A4: To ensure stability, stock solutions of this compound in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light.[7][8] It is recommended to prepare fresh dilutions in your experimental medium immediately before each use.[9] Aqueous solutions of similar compounds are not recommended for storage for more than one day.[4]
Data Presentation
Table 1: Solubility of a Representative Ganoderic Acid (Ganoderic Acid D) in Common Solvents
| Compound | Solvent | Approximate Solubility |
| Ganoderic Acid D | DMSO | ~30 mg/mL[4] |
| Ganoderic Acid D | Ethanol | ~30 mg/mL[4] |
| Ganoderic Acid D | 1:3 Ethanol:PBS (pH 7.2) | ~0.25 mg/mL[4] |
Table 2: Comparison of Advanced Solubilization Strategies
| Method | Principle | Advantages | Disadvantages |
| Cyclodextrin Inclusion | Encapsulation of the hydrophobic drug within the cyclodextrin's lipophilic cavity. | Significant increase in aqueous solubility, enhanced stability, low toxicity.[3] | Requires specific protocol development; potential for interaction with other assay components.[3] |
| Nanoformulations (e.g., Liposomes, Nanoparticles) | Entrapment of the hydrophobic drug within a lipid bilayer or polymeric matrix. | Improves bioavailability, allows for targeted delivery, protects the compound from degradation.[6][10][11] | Complex preparation protocols, potential for issues with particle size and stability.[6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a high-concentration stock solution of this compound using DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 10-20 mM).
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, gently warm the tube to 37°C or sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[3]
-
Visually inspect the solution against a light source to confirm that no solid particles remain.
-
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[7]
-
Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in fresh culture medium. The final DMSO concentration should not exceed 0.5%.[5]
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][12] Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of NF-κB Pathway Modulation
This protocol details the analysis of the NF-κB signaling pathway modulation by this compound.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[7]
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 10-12% gel.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility issues.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Enhancing "Ganoderic acid L" production using salicylic acid elicitor
Welcome to the technical support center for enhancing Ganoderic acid L (GA-L) production using salicylic (B10762653) acid (SA) as an elicitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the expected increase in Ganoderic acid production with salicylic acid elicitation?
A1: The application of salicylic acid has been shown to significantly enhance the production of Ganoderic acids (GAs). Studies have reported an increase in GA content from 22.72% to 43.04% compared to control groups when Ganoderma lucidum cultures are treated with varying concentrations of salicylic acid.[1][2][3][4] Through optimization using response surface methodology, the GA content can be increased by as much as 66.38%.[2][3]
Q2: How does salicylic acid boost Ganoderic acid production?
A2: Salicylic acid acts as an elicitor, stimulating the defense mechanisms of Ganoderma lucidum. This stimulation leads to the upregulation of key genes involved in the Ganoderic acid biosynthesis pathway. Specifically, SA treatment has been shown to significantly increase the transcription levels of genes encoding for squalene (B77637) synthase (sqs), lanosterol (B1674476) synthase (osc), and 3-hydroxy-3-methylglutaryl-CoA reductase (hmgr).[2] For instance, treatment with 200 μmol/L SA improved the transcription levels of sqs, osc, and hmgr by 119.6-fold, 3.2-fold, and 4.2-fold, respectively.[2] This increased gene expression leads to higher levels of intermediate metabolites like lanosterol and squalene, ultimately resulting in the accumulation of Ganoderic acids.[1][2]
Q3: What is the optimal concentration of salicylic acid to use?
A3: Research indicates that the optimal concentration of salicylic acid for enhancing Ganoderic acid production is around 200 μmol/L.[1][5] However, the optimal concentration can vary depending on the specific strain of Ganoderma lucidum and the culture conditions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: When is the best time to add the salicylic acid elicitor to the culture?
A4: The timing of salicylic acid addition is a critical factor. In liquid static cultures, SA is typically added during the mid-to-late exponential growth phase. One study added different concentrations of SA on day 5 of a 7-day culture period.[1][3][4] The optimal induction time can be determined using response surface methodology, with studies showing significant increases in GA content with induction times around 24 hours.[3]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no increase in Ganoderic acid yield after SA treatment. | 1. Suboptimal SA concentration. 2. Incorrect timing of SA addition. 3. Poor quality or incorrect strain of Ganoderma lucidum. 4. Inefficient extraction method. | 1. Perform a dose-response experiment with a range of SA concentrations (e.g., 50, 100, 200, 400 μmol/L) to find the optimum for your strain. 2. Vary the day of SA addition to the culture to coincide with the appropriate growth phase. 3. Ensure you are using a verified, high-yielding strain of Ganoderma lucidum. 4. Review and optimize your Ganoderic acid extraction protocol (see Experimental Protocols section). |
| High variability in Ganoderic acid yield between replicates. | 1. Inconsistent culture conditions (e.g., temperature, pH, aeration). 2. Inaccurate measurement or addition of salicylic acid. 3. Non-homogenous mycelial culture. | 1. Strictly control and monitor all culture parameters. 2. Prepare a fresh stock solution of salicylic acid and use calibrated pipettes for addition. 3. Ensure the mycelial inoculum is well-dispersed and of a consistent age and density. |
| Inhibition of fungal growth after SA addition. | 1. Salicylic acid concentration is too high, leading to toxicity. | 1. Reduce the concentration of salicylic acid. Perform a toxicity assay to determine the maximum non-inhibitory concentration for your specific fungal strain. |
| Difficulty in extracting and purifying Ganoderic acids. | 1. Inappropriate solvent selection. 2. Insufficient extraction time or temperature. 3. Presence of interfering compounds. | 1. Use solvents with appropriate polarity for triterpenoids, such as ethanol (B145695) or methanol.[6][7] 2. Optimize extraction parameters. Ultrasound-assisted extraction at around 45°C for 45 minutes can be effective.[6] 3. Employ purification techniques such as solvent partitioning or column chromatography (e.g., Sephadex LH-20).[6] |
Quantitative Data Summary
Table 1: Effect of Salicylic Acid Concentration on Ganoderic Acid (GA) Content
| SA Concentration (μmol/L) | GA Content Increase (%) vs. Control | Reference |
| 50 | 22.72 | [2] |
| 100 | 35.24 | [2] |
| 200 | 43.04 | [1][2][4] |
| 400 | 28.93 | [2] |
Table 2: Effect of Salicylic Acid (200 μmol/L) on Key Biosynthetic Gene Expression
| Gene | Fold Increase in Transcription vs. Control | Reference |
| hmgr | 4.2 | [2] |
| sqs | 119.6 | [2] |
| osc | 3.2 | [2] |
Table 3: Effect of Salicylic Acid (100 μmol/L) on Intermediate Metabolite Levels
| Metabolite | Fold Increase vs. Control | Reference |
| Squalene (SQ) | 1.4 | [1][2] |
| Lanosterol (Lano) | 2.8 | [1][2] |
Experimental Protocols
Protocol 1: Salicylic Acid Elicitation in Ganoderma lucidum Liquid Culture
-
Culture Preparation: Inoculate a suitable liquid medium (e.g., CYM - complete yeast medium) with a fresh mycelial culture of Ganoderma lucidum.[1][3]
-
Incubation: Incubate the culture under appropriate conditions (e.g., 28°C, static or shaking) for a predetermined period (e.g., 7 days).[1][3]
-
Elicitor Preparation: Prepare a stock solution of salicylic acid in a suitable solvent (e.g., absolute ethanol).[3]
-
Elicitation: On a specific day of culture (e.g., day 5), add the salicylic acid stock solution to the culture flasks to achieve the desired final concentration (e.g., 200 μmol/L). An equivalent volume of the solvent should be added to the control flasks.[1][3]
-
Continued Incubation: Continue the incubation for the remainder of the culture period.
-
Harvesting: Harvest the mycelia by filtration, wash with distilled water, and then freeze-dry.
Protocol 2: Extraction of Ganoderic Acids
-
Sample Preparation: Grind the dried mycelia into a fine powder.
-
Extraction:
-
Method A: Maceration: Suspend the powdered mycelia in 80% ethanol (e.g., 1:20 w/v) and stir at room temperature for an extended period (e.g., 24 hours).[6]
-
Method B: Ultrasound-Assisted Extraction (UAE): Suspend the powdered mycelia in 80% ethanol in a flask and place it in an ultrasonic bath. Sonicate for approximately 45 minutes at a controlled temperature of 45°C.[6]
-
-
Filtration: Separate the extract from the solid residue by filtration.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude Ganoderic acid extract.[6]
Protocol 3: Quantification of Ganoderic Acids by HPLC
-
Sample Preparation: Dissolve the dried crude extract in a suitable solvent (e.g., methanol).
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid is commonly used.[8]
-
Detection: UV detector at a wavelength of 252 nm.[8]
-
Quantification: Use a standard curve of a known Ganoderic acid (e.g., Ganoderic acid A) to quantify the amount in the samples.
-
Visualizations
Caption: Ganoderic Acid Biosynthesis Pathway and the effect of Salicylic Acid.
Caption: Experimental workflow for enhancing this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Exogenous Salicylic Acid on Ganoderic Acid Biosynthesis and the Expression of Key Genes in the Ganoderic Acid Biosynthesis Pathway in the Lingzhi or Reishi Medicinal Mushroom, Ganoderma lucidum (Agaricomycetes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]
- 8. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
Technical Support Center: Optimization of Sonication Parameters for Ganoderic Acid L Extraction
Welcome to the technical support center for optimizing sonication parameters for Ganoderic acid L extraction. This guide is designed for researchers, scientists, and drug development professionals to address common issues and provide clear protocols for successful extraction.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using sonication for Ganoderic acid extraction? A1: Sonication, also known as ultrasound-assisted extraction (UAE), offers significant advantages over traditional methods. The intense cavitation forces generated by ultrasound waves disrupt the rigid chitin (B13524) cell walls of Ganoderma species. This enhances solvent penetration and facilitates the release of intracellular bioactive compounds like ganoderic acids.[1] The result is often higher extraction yields in a much shorter time and at lower temperatures, which helps preserve heat-sensitive compounds.[1]
Q2: What are the most critical parameters to optimize for efficient Ganoderic acid extraction via sonication? A2: The efficiency of the extraction process is dependent on several key parameters that should be optimized:
-
Ultrasonic Power: Higher power can increase the extraction yield, but excessive power may lead to the degradation of the target compounds.[1]
-
Extraction Time: Sufficient time is necessary for the solvent to penetrate the sample, but prolonged sonication can also cause degradation of ganoderic acids.[1]
-
Temperature: Elevated temperatures can improve the solubility and diffusion rate of ganoderic acids. However, high temperatures may also cause them to degrade.[1]
-
Solvent Type and Concentration: The choice of solvent is crucial. Ethanol (B145695) and methanol (B129727) are commonly used for extracting triterpenoids like ganoderic acids and have demonstrated high extraction yields.[1] Some advanced methods utilize ionic liquids as a novel and efficient alternative.[1][2]
-
Solid-to-Liquid Ratio: This ratio impacts the concentration gradient between the sample and the solvent, which directly affects extraction efficiency.[1][2]
Q3: Can the sonication process degrade Ganoderic acids? A3: Yes, degradation is a potential risk. Excessive ultrasonic power or prolonged extraction times can degrade ganoderic acids.[1] It is vital to optimize these parameters to find a balance that maximizes extraction efficiency while minimizing degradation. Monitoring and controlling the temperature of the extraction vessel, for instance by using a cooling bath, is also a critical step to prevent thermal degradation.[1]
Q4: What type of solvent is best for Ganoderic acid extraction using sonication? A4: The choice of solvent is critical for effective extraction. For ganoderic acids, which are triterpenoids, polar organic solvents are generally effective. Ethanol and methanol are the most commonly used solvents and have been shown to produce high extraction yields.[1] The optimal concentration, often as an aqueous solution (e.g., 50-80% ethanol), should be determined experimentally.[1][3] Recent studies have also explored the use of ionic liquids, which can offer higher extraction yields compared to traditional solvents.[2]
Troubleshooting Guide
Issue 1: Low Yield of Ganoderic Acids
| Possible Cause | Recommended Solution |
| Sub-optimal Sonication Parameters | Systematically optimize ultrasonic power, extraction time, and temperature. A response surface methodology (RSM) approach can be efficient for evaluating multiple parameters and their interactions.[3][4] |
| Inappropriate Solvent | Experiment with different solvents (e.g., ethanol, methanol) and varying aqueous concentrations.[1] The polarity of the solvent should be appropriate for the target ganoderic acids. |
| Incorrect Solid-to-Liquid Ratio | Optimize the solid-to-liquid ratio. A higher ratio (more solvent) can improve extraction but may lead to diluted extracts and increased solvent waste. A ratio of 1:20 to 1:50 g/mL is a common starting point.[2][3][5] |
| Poor Raw Material Quality | The concentration of ganoderic acids varies between Ganoderma strains, growth stages, and the part of the fungus used (fruiting body, spores, mycelium). Ensure you are using a high-quality, verified source material.[6] |
Issue 2: Inconsistent Extraction Results
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Standardize the preparation of the Ganoderma material. This includes consistent drying, grinding, and sieving to ensure a uniform particle size, which increases the surface area for extraction.[1][6] |
| Fluctuations in Sonication Parameters | Ensure that the ultrasonic power, temperature, and time are precisely controlled and monitored during each experiment. Use a temperature-controlled ultrasonic bath or a cooling system to maintain a stable temperature.[1] |
| Non-homogenous Sample-Solvent Mixture | Ensure the mixture is well-stirred or agitated during sonication to allow for uniform exposure of the sample to the ultrasonic waves.[1] |
Issue 3: Suspected Degradation of Ganoderic Acids
| Possible Cause | Recommended Solution |
| Excessive Ultrasonic Power | Reduce the ultrasonic power. Conduct experiments at different power levels to find the optimal setting that maximizes yield without causing degradation.[1] |
| Overly Long Extraction Time | Perform a time-course experiment to determine the optimal extraction duration where the yield is maximized before significant degradation begins.[1] |
| High Temperature | Use a cooling water bath or an ice bath to maintain a low and stable temperature during the sonication process, especially when using high-power probe sonicators that can generate significant heat.[1] |
Data Presentation
Table 1: Optimized Sonication Parameters for Ganoderic Acid & Triterpenoid (B12794562) Extraction from Various Studies
| Target Compound(s) | Ganoderma Species | Ultrasonic Power | Extraction Time | Temperature | Solvent | Solid-to-Liquid Ratio | Yield | Reference |
| Total Ganoderic Acid | G. adspersum | Not Specified | 282 seconds (x2) | 30°C | Not Specified | Not Specified | 79.21 mg/g | [7] |
| Triterpenoids | G. lucidum | 210 W | 100 min | 80°C | 50% Aqueous Ethanol | 1:50 g/mL | 0.38% | [1][3][4] |
| Ganoderic Acids A & D | G. lucidum | 400 W | 20 min | Not Specified | Ionic Liquid/[HMIM]Br in Methanol | 1:33.3 g/mL | 3.31 mg/g | [2] |
| Triterpenoids | G. lucidum | 320 W | 69 min | Not Specified | 74% Ethanol | 1:61 g/mL | 4.61 mg/g | [8] |
| Triterpenoids | G. lucidum Spore Powder | Not Specified | 10.38 s | Not Specified | 94% Ethanol | 1:1.97 g/mL | Not Specified | [9][10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids from Ganoderma lucidum [1][3][6]
-
Sample Preparation: Dry the fruiting bodies of Ganoderma lucidum at 60°C to a constant weight. Grind the dried material into a fine powder (e.g., to pass a 40-mesh sieve).
-
Extraction Setup: Place 1 g of the G. lucidum powder into a suitable flask (e.g., 150 mL). Add 50 mL of 50% aqueous ethanol (v/v) to achieve a liquid-to-solid ratio of 50 mL/g.
-
Sonication: Place the flask in an ultrasonic cleaning bath. Set the ultrasonic power to 210 W and the temperature to 80°C. Sonicate for 100 minutes.
-
Post-Extraction: Centrifuge the extract at 8,000 x g for 10 minutes.
-
Collection: Collect the supernatant for analysis of total triterpenoid content. For exhaustive extraction, the residue can be re-extracted with fresh solvent.
Protocol 2: Sample Preparation for HPLC Analysis of Ganoderic Acids [1]
-
Sample Preparation: Suspend 50 mg of dried and powdered Ganoderma mycelia or extract in 1 mL of methanol in a 1.5 mL microcentrifuge tube.
-
Sonication: Sonicate the suspension for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the tube at 12,000 rpm for 10 minutes at room temperature.
-
Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Analysis: The filtered supernatant is now ready for injection into an HPLC system for the quantification of specific ganoderic acids.
Visualizations
Caption: Experimental workflow for ganoderic acid extraction.
Caption: Troubleshooting logic for low ganoderic acid yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of ultrasound waves effects on production of ganoderic acid of Ganoderma adspersum by response surface method [jwfst.gau.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]
Minimizing matrix effects in LC-MS/MS analysis of "Ganoderic acid L"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ganoderic acid L.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. In biological samples such as plasma or in complex herbal extracts, these components can include salts, phospholipids, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] Ion suppression is the more common issue and can severely compromise the accuracy, precision, and sensitivity of quantitative results.[1]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: The most widely accepted method to quantify matrix effects is the post-extraction spike analysis.[1] This involves comparing the peak response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) with the response of a pure standard in solvent at the same concentration. A significant difference in the peak area between these two samples indicates the presence of matrix effects.[1]
Q3: Which ionization source, ESI or APCI, is better for this compound?
A3: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be used for the analysis of ganoderic acids. While ESI is often used and can provide a strong signal in negative ion mode for the deprotonated molecule [M-H]⁻, APCI has been shown to offer a more stable signal and lower baseline noise for some ganoderic acids.[2][3] Therefore, it is recommended to evaluate both ionization sources during method development to determine the optimal choice for your specific instrumentation and matrix.
Q4: What is the best sample preparation technique for minimizing matrix effects for this compound?
A4: The most effective sample preparation technique depends on the complexity of the matrix. While simple protein precipitation (PPT) is fast, it is often insufficient for removing key interferences like phospholipids. More rigorous techniques are recommended for cleaner extracts:
-
Liquid-Liquid Extraction (LLE): Offers a good balance of cleanup and recovery, effectively removing salts and some lipids.
-
Solid-Phase Extraction (SPE): Generally considered the most powerful technique for producing clean extracts.[1][3] A mixed-mode anion exchange SPE can be particularly effective for acidic compounds like ganoderic acids.[4]
Q5: Can I use a stable isotope-labeled internal standard to compensate for matrix effects?
A5: Yes, using a stable isotope-labeled (SIL) internal standard is a highly effective strategy. A SIL internal standard, such as a deuterated version of this compound, will co-elute with the analyte and experience similar ionization suppression or enhancement.[4] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to more accurate and precise quantification even in the presence of matrix effects.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for this compound | Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are suppressing the ionization of the analyte. | 1. Improve Sample Cleanup: Switch from protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interferences.[1][3] 2. Optimize Chromatography: Modify the LC gradient to better separate this compound from the suppression zone. A post-column infusion experiment can identify these zones.[4] 3. Change Ionization Source: Evaluate Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects than ESI for certain compounds.[2] |
| Suboptimal MS Parameters: Incorrect precursor/product ion selection, cone voltage, or collision energy. | 1. Confirm Precursor Ion: Verify the correct m/z for the [M-H]⁻ or [M+H]⁺ ion in full scan mode. 2. Optimize MRM Transitions: Infuse a standard solution of this compound to optimize the cone voltage and collision energy for the specific precursor-product ion transitions to maximize signal intensity.[5] | |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The degree of ion suppression varies between samples, standards, and quality controls. | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable matrix effects.[4] 2. Enhance Sample Preparation: Implement a more robust and cleaner extraction method like SPE to minimize the variability of interfering components.[4] 3. Check for System Contamination: A dirty ion source can lead to fluctuating signal intensity. Clean the MS source according to the manufacturer's recommendations.[4] |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Incompatible Injection Solvent: The solvent used to reconstitute the final extract is too strong compared to the initial mobile phase, causing peak distortion. | 1. Reconstitute in Mobile Phase: Ensure the final extract is reconstituted in a solvent that is identical to or weaker than the initial mobile phase conditions. 2. Reduce Injection Volume: A smaller injection volume can mitigate the effects of an incompatible solvent. |
| Column Degradation: Loss of stationary phase or contamination of the column frit. | 1. Wash the Column: Flush the column with a strong solvent (e.g., isopropanol) as recommended by the manufacturer. 2. Replace the Column: If washing does not restore performance, the column may need to be replaced.[4] | |
| Co-elution with Isomers: Ganoderic acids often have several isomers that can co-elute, leading to distorted peaks if not fully resolved. | 1. Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient slope, or column temperature to improve the resolution of isomeric peaks.[3] |
Quantitative Data Summary
The following table summarizes typical performance metrics for the UPLC-MS/MS analysis of several ganoderic acids, which can be used as a benchmark when developing a method for this compound.
| Parameter | Performance Metric | Reference |
| Linearity (r²) | > 0.998 | [6] |
| Limit of Detection (LOD) | 0.66 - 6.55 µg/kg | [6] |
| Limit of Quantitation (LOQ) | 2.20 - 21.84 µg/kg | [6] |
| Precision (Intra-day RSD) | < 6.8% | [6] |
| Precision (Inter-day RSD) | < 8.1% | [6] |
| Accuracy (Recovery) | 89.1 - 114.0% | [6] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to calculate the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma, tissue homogenate) and process it through your entire extraction procedure. In the final step, spike the resulting clean extract with this compound to the same final concentration as Set A.[1]
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound before the extraction procedure begins, at a concentration that will result in the same final theoretical concentration as Set A.[1]
-
-
Analyze and Collect Data: Inject all three sample sets into the LC-MS/MS system and record the mean peak area for this compound from at least three injections.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Interpret the Results:
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for cleaning up plasma samples for this compound analysis using a mixed-mode anion exchange SPE cartridge.
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard solution.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 100 mM ammonium (B1175870) formate, pH 3.8).[4] Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing:
-
Elution: Elute this compound and the internal standard with 500 µL of 5% formic acid in methanol.[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[4] Vortex and transfer to a UPLC vial for analysis.
Mandatory Visualizations
References
How to increase the bioavailability of "Ganoderic acid L" formulations
Here is a technical support center with troubleshooting guides and FAQs to help researchers increase the bioavailability of Ganoderic acid L formulations.
Technical Support Center: this compound Formulations
This guide is designed for researchers, scientists, and drug development professionals. It provides detailed answers to common questions and troubleshooting tips for experiments aimed at enhancing the bioavailability of this compound (GA-L). Due to the limited specific research on this compound, this guide incorporates data and methodologies from studies on other closely related ganoderic acids (GAs), which are expected to have similar physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
This compound, like other ganoderic acids, faces two main challenges that lead to low oral bioavailability:
-
Poor Aqueous Solubility : As a lipophilic triterpenoid, this compound has very low solubility in water.[1][2] This poor solubility limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.
-
Extensive First-Pass Metabolism : After absorption, ganoderic acids undergo significant metabolism in the liver, primarily through oxidation, reduction, and hydroxylation reactions, often involving cytochrome P450 enzymes like CYP3A.[3][4] This process metabolizes the compound before it can reach systemic circulation, reducing its effective concentration.
Q2: What are the most promising strategies to enhance the bioavailability of this compound?
The most effective strategies focus on overcoming poor solubility and protecting the molecule from premature metabolism. These include:
-
Nanoencapsulation : Formulating GA-L into nanocarriers like Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), or liposomes can improve its solubility, protect it from degradation in the GI tract, and enhance absorption.[5][6][7]
-
Solubility Enhancement Techniques : Methods such as creating nanodispersions or using complexing agents like cyclodextrins can improve the dissolution rate of GA-L.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) : These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous fluids in the GI tract, enhancing the solubilization and absorption of lipophilic drugs.[10][11]
Troubleshooting Guide for Formulation Experiments
Q3: Issue - My entrapment efficiency (%EE) and drug loading (%DL) are consistently low in my lipid nanoparticle formulation.
-
Possible Cause 1 : Poor solubility of GA-L in the chosen solid lipid.
-
Troubleshooting Tip : Screen various solid lipids to identify one with a higher solubilizing capacity for GA-L. You can also consider formulating a Nanostructured Lipid Carrier (NLC) by adding a liquid lipid (oil) to the solid lipid. This creates imperfections in the lipid matrix, providing more space to accommodate drug molecules and increasing loading capacity.[12][13]
-
-
Possible Cause 2 : The drug is partitioning into the external aqueous phase during the formulation process.
-
Troubleshooting Tip : Adjust the pH of the aqueous phase to a level where GA-L's solubility is minimized. This will encourage the lipophilic GA-L to remain within the lipid phase, thereby increasing entrapment efficiency.[13]
-
Q4: Issue - The nanoparticles in my suspension are aggregating during storage.
-
Possible Cause : Insufficient electrostatic repulsion between particles, leading to instability.
-
Troubleshooting Tip : Measure the zeta potential of your nanoparticle suspension. A zeta potential with an absolute value greater than 30 mV is generally required for good electrostatic stability.[13] If the value is too low, consider adding or changing the stabilizer (e.g., Poloxamer 188) or modifying the pH of the suspension to increase surface charge.[13][14]
-
Q5: Issue - The particle size of my nanoformulation is too large or shows a high polydispersity index (PDI).
-
Possible Cause 1 : Inefficient homogenization or sonication.
-
Troubleshooting Tip : Optimize the parameters of your preparation method. If using high-shear homogenization, increase the homogenization speed or duration.[14] For ultrasonication, adjust the power and time. Ensure the temperature is controlled, as excessive heat can lead to particle agglomeration.
-
-
Possible Cause 2 : Inappropriate surfactant or stabilizer concentration.
-
Troubleshooting Tip : The concentration of the surfactant is critical. Too little surfactant may not adequately cover the nanoparticle surface, leading to aggregation. Conversely, excessive surfactant can lead to the formation of micelles, which can interfere with your results.[12] Perform experiments to optimize the surfactant-to-lipid ratio.
-
Advanced Formulation Strategies
Q6: How do Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) improve GA-L bioavailability?
SLNs and NLCs are advanced lipid-based nanocarriers that enhance bioavailability through several mechanisms:
-
Improved Solubility : They encapsulate the poorly soluble GA-L within a lipid matrix, allowing it to be dispersed in an aqueous medium.[13]
-
Protection from Degradation : The solid lipid matrix protects the encapsulated GA-L from chemical degradation in the harsh environment of the GI tract.[15]
-
Enhanced Absorption : The small particle size (typically under 200 nm) provides a large surface area for dissolution and absorption.[12][14] These nanoparticles can also be absorbed via lymphatic pathways, which bypasses the liver and reduces first-pass metabolism.[11]
-
Controlled Release : The lipid matrix can provide a sustained release of the drug, prolonging its therapeutic effect.[15]
Q7: What quantitative improvements have been observed with nanoformulations of ganoderic acids?
Studies on various ganoderic acids have demonstrated significant improvements in their delivery and efficacy when formulated as nanoparticles.
| Formulation Type | Active Compound | Particle Size (nm) | Entrapment Efficiency (%EE) | Drug Loading (%DL) | Key Finding |
| Solid Lipid Nanoparticles (SLN) | Ganoderic Acid (GA) | 73 nm[14][16] | 66%[14][16] | 11.53%[14][16] | Showed superior chemoprotective effect over GA solution in vivo.[16] |
| Nanostructured Lipid Carriers (NLC) | Ganoderic Acid (GA) | 156 nm[12] | 86.3%[12] | 12.2%[12] | Proved to have better anticancer action compared to GA solution alone.[12] |
| Liposomes | Ganoderic Acid A (GA.A) | Not Specified | Not Specified | Not Specified | Successfully transformed the polarity of GA.A, resulting in excellent water solubility.[17] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (GA-L-SLNs) via Hot Homogenization
This protocol is adapted from methodologies used for general ganoderic acids.[14][16]
Materials:
-
This compound (GA-L)
-
Solid Lipid: Capmul MCMC10 or a similar lipid
-
Surfactant: Soy Lecithin
-
Stabilizer: Poloxamer 188
-
Purified Water
Procedure:
-
Preparation of Lipid Phase : Melt the solid lipid (e.g., Capmul MCMC10) by heating it to approximately 10°C above its melting point.
-
Drug Incorporation : Dissolve the accurately weighed GA-L in the molten lipid under continuous stirring to form a clear, homogenous lipid phase.
-
Preparation of Aqueous Phase : Dissolve the surfactant (Soy Lecithin) and stabilizer (Poloxamer 188) in purified water. Heat this aqueous phase to the same temperature as the lipid phase.
-
Pre-emulsion Formation : Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000 rpm) for 15-30 minutes to form a coarse oil-in-water emulsion.
-
Homogenization : Subject the pre-emulsion to high-pressure homogenization at an optimized pressure and number of cycles. (Alternatively, use high-power probe sonication).
-
Cooling and Solidification : Cool the resulting nanoemulsion in an ice bath. This rapid cooling causes the lipid to solidify, entrapping the GA-L within the nanoparticle matrix.
-
Storage : Store the final SLN suspension at 4°C for further characterization.
Protocol 2: Characterization of Nanoparticle Size and Stability
Objective : To determine the average particle size, polydispersity index (PDI), and zeta potential of the GA-L nanoformulation.
Instrumentation : Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation : Dilute a small aliquot of the nanoparticle suspension with purified water to achieve an appropriate particle concentration for DLS measurement (to avoid multiple scattering effects).
-
Particle Size and PDI Measurement :
-
Equilibrate the instrument to 25°C.
-
Place the diluted sample in a disposable cuvette and insert it into the instrument.
-
Perform the measurement. The instrument will report the Z-average diameter (mean particle size) and the PDI. A PDI value below 0.3 indicates a relatively narrow and acceptable size distribution.
-
-
Zeta Potential Measurement :
-
Inject the diluted sample into a specialized zeta potential cell.
-
Place the cell into the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential. As noted, a value > |30| mV suggests good physical stability.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ganoderic Acid A Metabolites and Their Metabolic Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ganoderic Acid for Anticancer Applications: Scope of Nanomedicine in Its Effective Delivery [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ganoderic acid loaded nano-lipidic carriers improvise treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Solid Lipid Nanoparticles (SLNs): An Advanced Drug Delivery System Targeting Brain through BBB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. Self-assembled thermal gold nanorod-loaded thermosensitive liposome-encapsulated ganoderic acid for antibacterial and cancer photochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Ganoderic Acid L Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification steps for Ganoderic acid L, aiming to enhance purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial extraction method for this compound?
A1: The most common and effective method for extracting Ganoderic acids, including this compound, from Ganoderma species is solvent extraction with ethanol (B145695).[1][2][3] Using 80-95% ethanol is a standard practice.[1][2] To improve extraction efficiency, it is recommended to use powdered raw material to increase the surface area and consider methods like ultrasound-assisted extraction (UAE), which can disrupt fungal cell walls more effectively.[3]
Q2: How can I enrich the triterpenoid (B12794562) fraction after the initial extraction?
A2: Liquid-liquid partitioning is a crucial step to enrich the triterpenoid fraction. After concentrating the initial ethanolic extract, it can be suspended in water and partitioned against a non-polar solvent like ethyl acetate (B1210297) or methylene (B1212753) chloride.[1] The triterpenoids, including this compound, will preferentially move to the organic phase, separating them from more polar impurities.
Q3: What chromatographic techniques are best suited for this compound purification?
A3: A multi-step chromatographic approach is typically necessary to achieve high purity. This usually involves:
-
Silica (B1680970) Gel Column Chromatography: This is an excellent initial step for fractionating the enriched triterpenoid extract based on polarity. A gradient elution with solvents like chloroform (B151607) and acetone (B3395972) is often used.[1][4]
-
Reversed-Phase C18 Column Chromatography: This technique further separates compounds based on hydrophobicity. A gradient of methanol (B129727) and water is a common mobile phase.[1][4]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final and most powerful step to isolate this compound to a high degree of purity. A C18 column with a mobile phase of acetonitrile (B52724) and acidified water is frequently employed.[1][4]
Q4: What is a typical final purity I can expect for this compound?
A4: With a well-optimized purification protocol including preparative HPLC and potentially a final recrystallization step, a purity of over 98% can be achieved.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient initial extraction. | - Ensure the Ganoderma raw material is finely powdered. - Consider using ultrasound-assisted or microwave-assisted extraction to improve efficiency. - Optimize extraction parameters such as solvent-to-solid ratio, temperature, and time. |
| Loss of compound during solvent partitioning. | - Ensure complete phase separation before collecting the organic layer. - Perform multiple extractions (at least 3) of the aqueous phase to maximize recovery. | |
| Suboptimal chromatographic conditions. | - Carefully monitor fractions using Thin Layer Chromatography (TLC) or analytical HPLC to avoid discarding fractions containing this compound. - Optimize the mobile phase gradient to ensure proper elution of the target compound. | |
| Co-elution of Impurities with this compound in HPLC | Structurally similar compounds are present in the fraction. | - Adjust the mobile phase gradient in your HPLC method. A shallower gradient can improve the resolution of closely eluting peaks. - Experiment with different mobile phase modifiers, such as using acetic acid or formic acid, which can alter selectivity. - Consider using a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) if co-elution persists. |
| Column overloading. | - Reduce the amount of sample injected onto the preparative HPLC column. - Perform a loading study to determine the optimal sample concentration for your column dimensions and particle size. | |
| Poor Peak Shape in HPLC | Inappropriate sample solvent. | - Dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase of your HPLC gradient. Injecting in a stronger solvent can cause peak fronting or splitting. |
| Column degradation or contamination. | - Flush the column with a strong solvent to remove any contaminants. - If peak shape does not improve, the column may need to be replaced. | |
| Crystallization of Final Product is Unsuccessful | The compound is not pure enough. | - Re-purify the this compound fraction using preparative HPLC with a different gradient or mobile phase. |
| Incorrect solvent system for crystallization. | - Experiment with different solvent and anti-solvent combinations. Hot ethanol or methanol are often good starting points for dissolving the compound, followed by slow cooling or the addition of a less polar solvent to induce crystallization. |
Data Presentation
Table 1: Estimated Yield and Purity at Different Stages of this compound Purification
| Purification Stage | Starting Material (g) | Fraction Weight (g) | Estimated Yield (%) | Estimated Purity of this compound (%) |
| Crude Ethanolic Extract | 1000 | 100 | 10 | < 5 |
| Triterpenoid-Enriched Fraction (Post-Partitioning) | 100 | 40 | 4 | 10-20 |
| Silica Gel Chromatography Pool | 40 | 10 | 1 | 40-60 |
| Reversed-Phase C18 Chromatography Pool | 10 | 2 | 0.2 | 70-85 |
| Preparative HPLC Fraction | 2 | 0.5 | 0.05 | >95 |
| Recrystallized this compound | 0.5 | 0.45 | 0.045 | >98 |
Disclaimer: The values presented in this table are estimates based on typical purification protocols for ganoderic acids and may vary depending on the starting material, specific experimental conditions, and the precise instrumentation used.
Experimental Protocols
Extraction of Crude Triterpenoids
-
Preparation: Grind dried Ganoderma lucidum fruiting bodies into a fine powder (40-60 mesh).
-
Extraction: Macerate 1 kg of the powdered material in 10 L of 95% ethanol at room temperature for 24 hours with occasional stirring.[1]
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol.
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[1]
Solvent Partitioning for Triterpenoid Enrichment
-
Suspension: Suspend the crude ethanolic extract in 2 L of distilled water.
-
Liquid-Liquid Extraction: Perform liquid-liquid extraction with an equal volume of methylene chloride (2 L x 3).[1]
-
Collection and Drying: Combine the methylene chloride fractions, which contain the triterpenoids. Dry the combined fraction over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.
Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (200-300 mesh) column packed in chloroform.
-
Sample Loading: Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.
-
Elution: Elute the column with a gradient of chloroform and acetone. The specific gradient may need to be optimized.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC or analytical HPLC to identify those containing this compound.
-
Pooling: Combine the fractions containing the target compound.
Reversed-Phase C18 Column Chromatography
-
Column Preparation: Pack a C18 reversed-phase column with a suitable solvent system (e.g., methanol:water).
-
Sample Loading: Dissolve the semi-purified fraction from the silica gel step in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of methanol and water, typically starting from 50% methanol and gradually increasing to 100%.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC or analytical HPLC.
-
Pooling: Combine the fractions containing this compound.
Preparative HPLC (Prep-HPLC)
-
Sample Preparation: Dissolve the further enriched fraction in the mobile phase.
-
Chromatography: Utilize a semi-preparative or preparative C18 HPLC column.
-
Mobile Phase: Employ a mobile phase consisting of a gradient of acetonitrile and 0.1% aqueous acetic acid. The specific gradient will need to be optimized for baseline separation.[1][4]
-
Detection: Set the detection wavelength at 252 nm.[1]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Evaporation: Evaporate the solvent to obtain the purified compound.
Recrystallization (Optional)
-
Dissolution: Dissolve the purified this compound from the HPLC step in a minimal amount of a hot solvent, such as methanol or ethanol.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer to 4°C to promote crystal formation.
-
Crystal Collection: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under a vacuum.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of HPLC-UV and UPLC-MS for the Quantification of Ganoderic Acid L
For researchers, scientists, and drug development professionals engaged in the study of Ganoderma species and their bioactive compounds, the precise and accurate quantification of specific triterpenoids like Ganoderic acid L is of paramount importance. The selection of an appropriate analytical technique is a critical decision that impacts data quality, experimental throughput, and overall research outcomes. This guide provides an in-depth, objective comparison of two widely employed analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
This comparison is supported by experimental data from various studies on ganoderic acids, providing a framework for selecting the most suitable method for the quantification of this compound. While specific cross-validation data for this compound is not extensively published, the presented methodologies and performance metrics for other ganoderic acids are highly applicable.
At a Glance: Key Performance Metrics
The choice between HPLC-UV and UPLC-MS for the analysis of this compound often represents a trade-off between the robustness and cost-effectiveness of HPLC-UV and the superior sensitivity and selectivity of UPLC-MS. The following table summarizes key performance metrics compiled from published validation studies on various ganoderic acids, offering a comparative overview.[1]
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.998 |
| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL[2][3] | 0.66 - 6.55 µg/kg[2][4] |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[2][3] | 2.20 - 21.84 µg/kg[2][4] |
| Precision (RSD) | Intra-day: 0.81-3.20% Inter-day: 0.40-3.67%[3] | Intra-day: <6.8% Inter-day: <8.1%[2][4] |
| Accuracy/Recovery (%) | 97.09 - 100.79%[3] | 89.1 - 114.0%[2][4] |
Experimental Workflows
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis. The primary distinctions between the HPLC-UV and UPLC-MS workflows lie in the chromatographic system and the detection method.
References
The Enigmatic Ganoderic Acid L: A Comparative Guide to a Promising Bioactive Compound
For researchers, scientists, and drug development professionals, the vast family of ganoderic acids derived from the medicinal mushroom Ganoderma lucidum represents a treasure trove of potential therapeutic agents. While many members of this family, such as Ganoderic acids A and DM, have been extensively studied, Ganoderic acid L remains a more enigmatic figure. This guide aims to synthesize the currently available information on the structure-activity relationship (SAR) of this compound and its analogs, highlighting the challenges and opportunities for future research in this area.
Despite extensive searches, specific data on the synthesis of this compound analogs and their comparative biological activities are scarce in the public domain. The chemical structure of this compound is defined by the molecular formula C₃₀H₄₆O and the CAS number 102607-24-9. However, detailed structural elucidation and comparative studies with synthesized analogs appear to be limited. This guide will, therefore, draw upon the broader understanding of ganoderic acid SAR to infer potential relationships and guide future investigations into this compound.
Comparative Biological Activities of Ganoderic Acids: An Insight into Potential SAR
Ganoderic acids, as a class, exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and enzyme inhibitory effects. Understanding the SAR of well-characterized ganoderic acids can provide valuable clues for predicting the potential activities of this compound and for designing future analog synthesis and testing.
Cytotoxicity against Cancer Cell Lines
Many ganoderic acids have demonstrated potent cytotoxic effects against various cancer cell lines. The structural features that often contribute to this activity include the presence and position of oxygen-containing functional groups on the lanostane (B1242432) skeleton. For instance, modifications at the C-3, C-7, C-11, and C-15 positions have been shown to significantly influence cytotoxicity.
Table 1: Cytotoxicity of Selected Ganoderic Acids Against Various Cancer Cell Lines
| Ganoderic Acid | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ganoderic Acid A | HepG2 | 187.6 (24h) | [1] |
| Ganoderic Acid A | SMMC7721 | 158.9 (24h) | [1] |
| Ganoderic Acid T | 95-D (Lung Cancer) | Not Specified | [2] |
| Ganoderic Acid DM | A549 (NSCLC) | Not Specified | [3] |
| Ganoderic Acid DM | NCI-H460 (NSCLC) | Not Specified | [3] |
Note: Data for this compound is not currently available in the reviewed literature.
Anti-inflammatory Activity
The anti-inflammatory properties of ganoderic acids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways. The degree of oxidation and the specific arrangement of functional groups on the triterpenoid (B12794562) core are critical for this activity.
Table 2: Anti-inflammatory Activity of Selected Ganoderic Acids
| Ganoderic Acid | Model | Key Inhibited Mediators | Signaling Pathway | Reference |
| Deacetyl Ganoderic Acid F | BV-2 microglia (LPS-stimulated) | NO, iNOS, TNF-α, IL-6, IL-1β | NF-κB | [4] |
| Ganoderic Acid C1 | RAW 264.7 macrophages (LPS-stimulated) | TNF-α | NF-κB, AP-1, MAPK | [5] |
Note: Data for this compound is not currently available in the reviewed literature.
Key Signaling Pathways Modulated by Ganoderic Acids
The therapeutic effects of ganoderic acids are mediated through their interaction with various cellular signaling pathways. A deeper understanding of these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Several ganoderic acids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acids.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Several ganoderic acids have been found to inhibit this pathway, leading to apoptosis and autophagy in cancer cells.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Ganoderic Acids.
Experimental Protocols
Detailed experimental protocols for assessing the biological activities of ganoderic acids are essential for reproducible and comparable research. Below are generalized protocols for key assays mentioned in the literature.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells and, consequently, their viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Protocol:
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of NO inhibition.
Future Directions and Conclusion
The limited availability of specific data for this compound underscores a significant gap in the current understanding of the full therapeutic potential of Ganoderma lucidum. Future research should prioritize the following:
-
Isolation and Structural Elucidation: Comprehensive spectroscopic analysis to confirm the precise chemical structure of this compound.
-
Synthesis of Analogs: The chemical synthesis of this compound and a library of its analogs with systematic modifications to key functional groups.
-
Comparative Biological Evaluation: Head-to-head comparisons of the biological activities of this compound and its analogs using standardized in vitro and in vivo assays.
-
Mechanism of Action Studies: In-depth investigations into the specific signaling pathways modulated by this compound and its most potent analogs.
By addressing these research gaps, the scientific community can unlock the potential of this compound and pave the way for the development of novel therapeutic agents for a range of diseases. The structural and functional diversity within the ganoderic acid family suggests that even the less-studied members like this compound may hold unique and potent biological activities waiting to be discovered.
References
- 1. researchgate.net [researchgate.net]
- 2. Ganoderic acid T improves the radiosensitivity of HeLa cells via converting apoptosis to necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid DM induces autophagic apoptosis in non-small cell lung cancer cells by inhibiting the PI3K/Akt/mTOR activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Published Findings on Ganoderic Acid L Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on the bioactivity of Ganoderic acid L, a triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. The objective is to assess the reproducibility of its reported biological effects by presenting available quantitative data, detailing experimental methodologies, and visualizing associated cellular pathways.
Summary of Bioactivity
This compound is one of the numerous bioactive triterpenoids identified in Ganoderma lucidum.[1][2][3] Initial research primarily focused on its isolation and structural elucidation. While the broader class of ganoderic acids has been extensively studied for anti-cancer, anti-inflammatory, and hepatoprotective properties, specific and reproducible quantitative data for this compound remains limited in the scientific literature.[4]
Our review of existing publications indicates that while this compound is frequently mentioned as a constituent of Ganoderma lucidum extracts, dedicated studies on the bioactivity of the purified compound are scarce. This presents a challenge in definitively assessing the reproducibility of its specific biological effects. This guide compiles the available information to highlight areas where further research is needed to validate initial findings.
Quantitative Data Comparison
Published quantitative data for the specific bioactivity of purified this compound is not widely available, making a direct comparison for reproducibility challenging. Most studies have investigated complex extracts of Ganoderma lucidum where this compound is one of many components.
One study investigating the protective effects of a ganoderic acid mixture against alcoholic liver injury in mice identified this compound as a component of this mixture.[5] However, the study did not report the specific contribution or bioactivity of this compound to the observed effects.
The foundational paper by Nishitoba et al. (1986) that first described this compound focused on the isolation and characterization of new terpenoids.[1] While this seminal work laid the groundwork for future research, it did not provide extensive quantitative bioactivity data such as IC50 values for cytotoxicity or anti-inflammatory activity.
To facilitate future comparative analysis, this table has been structured to incorporate key metrics. Researchers who have isolated and tested pure this compound are encouraged to publish their findings to populate these critical data points.
| Bioactivity Metric | Cell Line/Model | Reported Value (e.g., IC50) | Reference |
| Cytotoxicity | - | Data not available | - |
| Anti-inflammatory Activity | - | Data not available | - |
| Hepatoprotective Effect | - | Data not available | - |
| Histamine Release Inhibition | - | Data not available | - |
Experimental Protocols
Detailed experimental protocols for the bioactivity of a mixture containing this compound are available from a study on alcoholic liver injury in mice. Methodologies for the isolation and identification of this compound are also referenced.
In Vivo Model: Alcoholic Liver Injury in Mice[5]
-
Animal Model: Male C57BL/6J mice.
-
Induction of Injury: Mice were administered 50% (v/v) ethanol (B145695) by gavage daily for 6 weeks.
-
Treatment: A purified extract of ganoderic acids (containing this compound) from the fruiting body of Ganoderma lucidum was administered orally.
-
Analysis:
-
Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides (TG), and total cholesterol (TC) were measured.
-
Liver tissues were subjected to histopathological examination (H&E staining) and analysis of oxidative stress markers (MDA, SOD, GSH-Px).
-
Gut microbiota was analyzed by 16S rRNA gene sequencing.
-
Metabolites, including this compound, were identified in the extract using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Isolation and Identification of this compound[1]
The original method for the isolation of this compound was described by Nishitoba et al. in 1986. The general procedure involves:
-
Extraction: The dried fruiting bodies of Ganoderma lucidum are extracted with a solvent such as methanol.
-
Fractionation: The crude extract is then partitioned with different solvents of increasing polarity to separate compounds based on their chemical properties.
-
Chromatography: The fractions containing triterpenoids are further purified using column chromatography techniques, such as silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to isolate individual compounds like this compound.
-
Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound has been studied and the general mechanisms attributed to ganoderic acids, the following diagrams are provided.
Conclusion and Future Directions
The current body of scientific literature does not provide sufficient data to robustly assess the reproducibility of the bioactivity of purified this compound. While its presence in bioactive extracts of Ganoderma lucidum is established, its specific contributions to the observed pharmacological effects remain largely unquantified in publicly available research.
To address this knowledge gap and establish a foundation for future drug development, the following are recommended:
-
Replication of Isolation and Bioactivity Screening: Researchers are encouraged to replicate the original isolation of this compound and perform standardized in vitro assays to determine its cytotoxic, anti-inflammatory, and other potential bioactivities. Publication of these findings, including detailed methodologies and quantitative data (e.g., IC50 values), is crucial.
-
Comparative Studies: Studies directly comparing the bioactivity of this compound with other well-characterized ganoderic acids (e.g., Ganoderic acid A, DM) under identical experimental conditions would provide valuable insights into its relative potency and potential mechanisms of action.
-
Mechanism of Action Studies: Once a reproducible bioactivity is established, further research should focus on elucidating the underlying molecular mechanisms and signaling pathways affected by pure this compound.
This guide serves as a call to the research community to build upon the foundational work and generate the necessary data to fully understand and potentially exploit the therapeutic potential of this compound.
References
A Comparative Guide to Ganoderic Acids and Other Triterpenoids as 5-Alpha Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 5-alpha reductase inhibitory activity of various triterpenoids, with a particular focus on ganoderic acids derived from Ganoderma lucidum. The data presented is intended to inform research and development efforts in fields such as dermatology, endocrinology, and oncology, where 5-alpha reductase is a key therapeutic target.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected triterpenoids and standard synthetic inhibitors against 5-alpha reductase. A lower IC50 value indicates greater inhibitory potency. While the initial topic specified "Ganoderic acid L," published literature extensively documents the potent activity of Ganoderic acid DM and TR, which are presented here as primary examples from the ganoderic acid class.
| Compound | Class | Source Organism/Type | IC50 (µM) | Enzyme Source |
| Ganoderic Acid TR | Triterpenoid (Lanostane) | Ganoderma lucidum | 8.5[1][2] | Rat Liver Microsomes |
| Ganoderic Acid DM | Triterpenoid (Lanostane) | Ganoderma lucidum | 10.6[3][4][5] | Rat Liver Microsomes |
| 5α-lanosta-7,9(11),24-triene-15α,26-dihydroxy-3-one | Triterpenoid (Lanostane) | Ganoderma lucidum | 41.9[4][5] | Rat Liver Microsomes |
| Ursolic Acid | Triterpenoid (Ursane) | Melandrium firmum (and others) | >50 µg/ml (approx. >110 µM) - showed 53.2% inhibition at 50 µg/ml[6] | Not specified |
| Oleanolic Acid | Triterpenoid (Oleanane) | Cornus officinalis (and others) | Not specified, but shown to reduce 5α-reductase 2 levels[7][8] | In vivo (rat model) |
| Finasteride | Synthetic (Azasteroid) | N/A | 0.0042 (Type II)[9] | Human Type II 5α-reductase |
| Dutasteride | Synthetic (Azasteroid) | N/A | Type I: ~0.007, Type II: ~0.006[10] | Human 5α-reductase Isozymes |
Experimental Protocols
A detailed methodology for assessing the in vitro 5-alpha reductase inhibitory activity of test compounds is provided below. This protocol is a composite based on methods described in the scientific literature[4][11][12][13].
In Vitro 5-Alpha Reductase Inhibition Assay Using Rat Liver Microsomes
1. Preparation of Rat Liver Microsomes (Enzyme Source):
-
Animal Model: Adult male Sprague-Dawley rats are typically used.
-
Tissue Harvesting: Livers are excised, washed in ice-cold isotonic saline, and minced.
-
Homogenization: The minced liver tissue is homogenized in a cold buffer (e.g., 0.1 M HEPES buffer, pH 7.3, containing 1 mM EDTA and 1 mM dithiothreitol).
-
Centrifugation: The homogenate undergoes a two-step centrifugation process to isolate the microsomal fraction.
-
First, centrifuge at 15,000 x g for 30 minutes at 4°C to remove cell debris and nuclei.
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.
-
-
Microsome Resuspension: The microsomal pellet is resuspended in a suitable buffer, homogenized, and stored in aliquots at -80°C until use. The protein concentration of the suspension is determined using a standard method (e.g., Bradford assay).
2. Inhibition Assay Protocol:
-
Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Rat liver microsome suspension (containing a standardized amount of protein, e.g., 6.0 µg).
-
Test compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations. A vehicle control (solvent only) is run in parallel.
-
NADPH (final concentration of 1 mM) as a cofactor.
-
Buffer (e.g., HEPES buffer) to reach the final reaction volume.
-
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, [4-¹⁴C]Testosterone (final concentration, e.g., 0.2 µM).
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination of Reaction: The reaction is stopped by adding a quenching agent, such as ethyl acetate (B1210297) or a strong acid.
-
Extraction of Steroids: The steroids (substrate and product) are extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layer is collected and evaporated to dryness.
3. Quantification of Dihydrotestosterone (DHT):
-
Chromatographic Separation: The dried residue is redissolved in a small volume of solvent and spotted on a thin-layer chromatography (TLC) plate. The plate is developed in a suitable solvent system to separate testosterone (B1683101) and dihydrotestosterone.
-
Detection and Quantification: The radioactive spots corresponding to testosterone and DHT are visualized (e.g., by autoradiography) and scraped from the plate. The radioactivity of each spot is quantified using a liquid scintillation counter.
-
Calculation of Inhibition: The percentage of 5-alpha reductase inhibition is calculated using the following formula: % Inhibition = [1 - (DHT formed in presence of inhibitor / DHT formed in control)] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Androgen Signaling Pathway and 5-Alpha Reductase Inhibition
The following diagram illustrates the critical role of 5-alpha reductase in the androgen signaling pathway and the mechanism of its inhibition.
Caption: Inhibition of the Androgen Signaling Pathway by Triterpenoids.
General Workflow for Screening 5-Alpha Reductase Inhibitors from Natural Products
This diagram outlines the typical experimental workflow for the discovery and evaluation of 5-alpha reductase inhibitors from natural sources.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5alpha-reductase inhibitory effect of triterpenoids isolated from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melandrium firmum Extract Promotes Hair Growth by Modulating 5α-Reductase Activity and Gene Expression in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid Ameliorates Benign Prostatic Hyperplasia by Regulating PCNA-Dependent Cell Cycle Progression In Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of oleanolic acid on hair growth in mouse dorsal skin mediated via regulation of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Ganoderic Acid L
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide to the proper disposal of Ganoderic acid L, a triterpenoid (B12794562) derived from Ganoderma lucidum. While many ganoderic acids are not classified as hazardous, adherence to standard laboratory safety protocols is imperative. This guide is designed to be your trusted resource for safe handling and disposal, ensuring compliance and minimizing risk.
Quantitative Data for Ganoderic Acids
The following table summarizes key quantitative data for this compound and related compounds to inform safe handling and disposal procedures.
| Property | Value | Source(s) |
| This compound | ||
| Molecular Formula | C₃₀H₄₆O₈ | [1] |
| Molecular Weight | 534.69 g/mol | [1] |
| Related Ganoderic Acids | ||
| Ganoderic acid A Molar Mass | 516.67 g/mol | [2] |
| Ganoderic acid C1 Molar Mass | 514.65 g/mol | [3] |
| Ganoderic acid C1 Water Solubility | 0.0064 g/L (Predicted) | [3] |
| Ganoderic acid C1 Solubility in DMSO | ≥ 40 mg/mL | [3] |
| Ganoderic acid D Solubility in Ethanol, DMSO | ~30 mg/mL | [4] |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and whether it is contaminated with any hazardous substances. Crucially, always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
If solid this compound is not contaminated with hazardous materials, it is generally considered non-hazardous waste.
Methodology:
-
Proper Labeling: Ensure the container holding the solid this compound is clearly and accurately labeled.
-
Secure Packaging: Place the primary container into a larger, durable outer container to prevent accidental spills.
-
Waste Stream: Dispose of the securely packaged, non-hazardous solid waste in the regular solid waste stream, as permitted by your institution.[3]
This compound is frequently dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) for experimental use.
Methodology for Solutions in Organic Solvents (e.g., DMSO):
-
Consult EHS: Before proceeding, review your institution's EHS guidelines for hazardous waste disposal. Disposal of organic solvents down the drain is strictly prohibited.[3]
-
Collect in Waste Container: Carefully pour the this compound solution into a designated hazardous waste container specifically for organic solvents.
-
Label Waste Container: Ensure the hazardous waste container is properly labeled with all its contents, including the solvent and the solute (this compound).
-
Arrange for Pickup: Follow your institution's established procedures for the pickup and disposal of hazardous chemical waste.[3]
Aqueous Solutions:
Due to the very low water solubility of most ganoderic acids, drain disposal is not recommended as the compound may not remain fully dissolved and could persist in the drainage system.[3]
For ganoderic acids with acidic functional groups, neutralization may be a viable disposal step if the compound is not otherwise hazardous.
Methodology for Neutralization:
-
Preparation: Conduct this procedure in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. If the waste is solid, dissolve it in a minimal amount of a suitable solvent.[5]
-
Neutralization: Slowly add a 5-10% aqueous solution of a weak base, such as sodium bicarbonate, to the stirring solution. Be mindful of potential effervescence due to carbon dioxide gas evolution.[5]
-
pH Monitoring: Continuously monitor the pH of the mixture using pH indicator strips or a calibrated pH meter. The target pH for neutralization is between 6.0 and 8.0.[5]
-
Disposal: Once neutralized, and provided the solution contains no other hazardous materials, it may be permissible to dispose of it down the drain with a copious amount of water. Always confirm this with your local regulations.[5]
Disposal Workflow for this compound
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ganoderic Acid L
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the handling of Ganoderic acid L, a bioactive triterpenoid. The following procedural guidance, operational plans, and disposal information are designed to build a foundation of trust and provide value beyond the product itself.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE should be worn at all times when handling this compound in its powdered form or in solution to minimize exposure.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields should be worn to protect against dust particles and potential splashes.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended to prevent skin contact.[2][3] Gloves should be inspected for tears or holes before use. |
| Body Protection | Lab Coat/Gown | An impervious, long-sleeved lab coat or gown should be worn to protect clothing and prevent skin exposure.[1][2] |
| Respiratory Protection | NIOSH-approved Respirator | A respirator is essential when working with the powdered form to prevent inhalation of airborne particles.[1][2][3] N95 masks are suitable for low-fume environments, while full-face respirators with acid gas cartridges are recommended for higher levels of exposure.[3] |
Operational Plan
1. Preparation and Handling:
-
Ventilation: Always handle this compound in a well-ventilated area. For handling the powdered form, a chemical fume hood is strongly recommended to control dust and aerosol formation.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the area where this compound is being handled. Wash hands thoroughly after handling the compound.[1]
-
Secondary Containment: When transporting breakable containers of this compound, use non-breakable secondary containers.
2. Spill Procedures:
-
Minor Spills: For small spills of powdered this compound, carefully scoop or sweep the material to avoid raising dust. Use a sweeping compound if available.[4] Clean the area with a suitable solvent.
-
Major Spills: In the event of a large spill, restrict access to the area. If significant dust or vapors are present, evacuate the area and seek assistance from your institution's environmental health and safety (EHS) office.[4]
-
Personal Protection: Always wear the recommended PPE when cleaning up spills.[4]
3. Disposal Plan:
-
Unused Product: Dispose of unused this compound as hazardous chemical waste. Contact your institution's EHS office for specific guidelines on chemical waste disposal.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should be considered contaminated and disposed of as hazardous chemical waste.[1]
-
Environmental Precautions: Do not allow the chemical to enter drains or surface water.[5]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
First Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[2]
-
Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet available for any chemical you are handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
